3-(2-Methyloxolan-2-yl)prop-2-ynoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methyloxolan-2-yl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(4-2-6-11-8)5-3-7(9)10/h2,4,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDGAWPYLUHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Three-Dimensional Imperative: A Guide to sp3-Rich Heterocyclic Building Blocks in Modern Drug Discovery
Foreword: The "Escape from Flatland"
For decades, medicinal chemistry has been dominated by a landscape of flat, aromatic, sp2-hybridized molecules. While this "flatland" has yielded many successful therapeutics, it has also led to significant challenges in drug development, including poor solubility, metabolic instability, and off-target toxicity.[1][2][3][4] The "Escape from Flatland" is a strategic shift towards embracing three-dimensionality in drug design, a concept championed by Lovering et al., who demonstrated a positive correlation between the fraction of sp3-hybridized carbons (Fsp3) and clinical success.[2][3][4] This guide provides an in-depth technical exploration of sp3-rich heterocyclic building blocks, the molecular tools that enable this escape and unlock new frontiers in therapeutic innovation.
Chapter 1: The Physicochemical and Pharmacokinetic Advantages of 3D Scaffolds
The deliberate integration of sp3-rich heterocyclic cores into drug candidates is not merely a matter of novelty; it is a data-driven strategy to overcome common attrition points in the drug discovery pipeline. The non-planar, rigidified nature of these scaffolds imparts a range of beneficial properties.
Enhanced Aqueous Solubility
A primary driver for moving beyond flat, aromatic systems is the potential for improved aqueous solubility, a critical factor for oral bioavailability.[2][3] The three-dimensional architecture of sp3-rich molecules can disrupt crystal lattice packing, leading to lower melting points and higher solubility.[5] This is a crucial advantage, as an estimated 90% of compounds in the development pipeline suffer from poor solubility.[1]
Improved Metabolic Stability and Reduced Promiscuity
Flat, lipophilic aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, a common pathway for drug clearance and a potential source of toxic metabolites.[6] Saturated, sp3-rich heterocyclic systems generally exhibit greater metabolic stability.[6][7][8] Furthermore, increasing molecular complexity and Fsp3 has been shown to reduce compound promiscuity—the tendency of a molecule to bind to multiple targets—which has been linked to toxicity.[4] The defined three-dimensional shape of sp3-rich molecules allows for more specific, directional interactions with the target protein, minimizing unwanted off-target binding.[9][10]
Access to Novel Chemical Space
Perhaps the most compelling reason to adopt sp3-rich building blocks is the access they provide to previously unexplored regions of chemical space.[10][11][12] These scaffolds introduce novel vectors for chemical elaboration, allowing for the precise positioning of functional groups in three dimensions to optimize interactions with complex biological targets.[1][13]
Data Presentation: Comparative Physicochemical Properties
The following table provides an illustrative comparison of key physicochemical properties for a flat aromatic compound and its sp3-rich bioisostere. This data highlights the typical improvements seen when "escaping from flatland."
| Property | Flat Aromatic (e.g., Benzene) | sp3-Rich Bioisostere (e.g., Bicyclo[1.1.1]pentane) | Rationale for Improvement |
| Fsp3 | 0.0 | 1.0 | Increased saturation by definition. |
| Aqueous Solubility | Low | High | Disruption of crystal packing leads to better solvation.[6][8] |
| Metabolic Stability | Low (prone to oxidation) | High | Saturated C-H bonds are less susceptible to CYP450 metabolism.[6][8] |
| Promiscuity | Higher | Lower | Defined 3D shape allows for more specific target interactions.[4] |
| Lipophilicity (clogP) | Moderate-High | Lower | Increased polarity and reduced planar surface area. |
Chapter 2: Strategic Synthesis of sp3-Rich Heterocyclic Building Blocks
The value of sp3-rich scaffolds is directly tied to their synthetic accessibility. Modern organic synthesis has risen to this challenge, providing a toolkit of strategies to construct these complex architectures efficiently.
Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex molecule libraries from a common set of starting materials.[12][13][14][15] Unlike target-oriented synthesis, which aims for a single product, DOS employs branching pathways to generate a wide range of molecular scaffolds, making it ideally suited for building libraries of novel, sp3-rich fragments for screening.[11][12][13] The "build/couple/pair" algorithm is a common and effective approach within DOS.[12][13]
Key Building Blocks and Methodologies
Several classes of sp3-rich heterocycles have emerged as "privileged scaffolds" in drug discovery due to their favorable properties and versatile chemistry.
-
Piperidines: The piperidine ring is one of the most common heterocyclic motifs in approved drugs.[16][17] Recent advances have streamlined the synthesis of complex, substituted piperidines, reducing multi-step sequences to just a few efficient reactions.[18] These methods often employ techniques like biocatalytic C-H oxidation and radical cross-coupling to rapidly build molecular complexity.[18]
-
Azetidines: These strained, four-membered rings offer a unique combination of rigidity and polarity.[19] Their small size allows them to act as versatile bioisosteres, and modern synthetic methods, such as intramolecular C-H amination and photocycloadditions, have made a wide array of substituted azetidines accessible.[20][21]
-
Bicyclo[1.1.1]pentane (BCP): BCP has gained significant attention as a non-classical bioisostere of the para-substituted phenyl ring.[6][7][22] Its rigid, three-dimensional cage structure provides similar substituent exit vectors to a benzene ring but with vastly improved physicochemical properties, including enhanced solubility and metabolic stability.[6][7][8]
Experimental Protocol: Modular Synthesis of 3-Substituted Azetidines
This protocol provides a general, field-proven method for the synthesis of 3-hydroxy-3-aryl azetidines, which are versatile intermediates for further elaboration. The causality behind each step is explained to ensure a self-validating system.
Objective: To synthesize tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate.
Materials:
-
Bromobenzene
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
tert-butyl 3-oxoazetidine-1-carboxylate
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation of Phenyl Lithium (Organometallic Reagent Formation):
-
Under an inert argon atmosphere, dissolve bromobenzene (1.2 equivalents) in dry THF (to a concentration of 0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium reagent.
-
Add n-BuLi (1.2 equivalents) dropwise to the solution. The formation of a white precipitate may be observed.
-
Stir the mixture at -78 °C for 1 hour. Causality: This allows for the complete lithium-halogen exchange to form the phenyl lithium nucleophile.
-
-
Nucleophilic Addition to Azetidinone:
-
To the freshly prepared phenyl lithium solution, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in dry THF dropwise at -78 °C. Causality: The Boc-protecting group on the azetidine nitrogen prevents its deprotonation by the strong organolithium base. The dropwise addition at low temperature controls the exothermic reaction.
-
Stir the reaction at -78 °C for 10 minutes, then allow it to warm slowly to room temperature overnight. Causality: The initial low temperature ensures controlled addition, while warming to room temperature drives the reaction to completion.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous NH4Cl solution. Causality: NH4Cl is a mild acid that protonates the alkoxide intermediate and neutralizes any remaining organolithium reagent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate.
-
Chapter 3: Visualizing the Workflow and Impact
Integrating sp3-rich building blocks requires a strategic workflow that considers both synthesis and screening. The ultimate goal is to leverage their unique properties to identify high-quality hits that are more likely to succeed in clinical development.
A Modern Drug Discovery Workflow
The following diagram illustrates a typical workflow for incorporating sp3-rich fragments into a drug discovery campaign. This process emphasizes early consideration of 3D-structure and physicochemical properties.
Caption: A generalized workflow for the discovery of drugs using sp3-rich fragments.
Case Study: Bicyclo[1.1.1]pentane (BCP) in a γ-Secretase Inhibitor
A landmark example of the "escape from flatland" strategy was reported by Pfizer.[6] Researchers replaced a phenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP moiety. This single modification, while maintaining cellular activity, led to a significant improvement in solubility, cell permeability, and metabolic stability, demonstrating the profound impact of introducing a 3D bioisostere.[6]
Caption: The impact of replacing a phenyl ring with a BCP core.
Conclusion and Future Outlook
The strategic incorporation of sp3-rich heterocyclic building blocks is no longer a niche pursuit but a mainstream imperative for successful drug discovery. By moving beyond the flat, two-dimensional confines of traditional medicinal chemistry, researchers can systematically address key challenges related to solubility, metabolism, and selectivity.[9][10][23] The continued development of innovative synthetic methodologies, such as those leveraging photoredox catalysis and C-H functionalization, will further expand the accessible chemical space of 3D fragments.[14][18][24] As we continue to tackle increasingly complex biological targets, the ability to design and synthesize molecules with precise three-dimensional architectures will be a critical determinant of success, paving the way for the next generation of safer and more effective medicines.
References
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research and Rice University.
- Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. (2015).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. (2019).
- Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis str
- Escape from Flatland: 2D to 3D Molecules via Dearomatization. (2022).
- Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm.
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
- The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. BenchChem.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). JACS Au.
- Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. (2009). Journal of Medicinal Chemistry.
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC - NIH.
- Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry (RSC Publishing).
- The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry (RSC Publishing).
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
- An Introduction to Diversity-Oriented Synthesis. David Spring's group, University of Cambridge.
- Fsp³-enriched Screening Compound Library. (2025). Life Chemicals.
- Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Gener
- Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. (2018). Frontiers in Chemistry.
- Emergent synthetic methods for the modular advancement of sp3-rich fragments. (2021). Semantic Scholar.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
- Navigating the Landscape of 3D Fragment- Based Drug Discovery: A Technical Support Guide to Refining Elaboration Str
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC - NIH.
- Azetidines in Drug Discovery. PharmaBlock.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. BenchChem.
- Escape from Flatland 2: complexity and promiscuity. (2013). MedChemComm (RSC Publishing).
- Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. (2020). Royal Society of Chemistry.
- Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute.
- Emergent synthetic methods for the modular advancement of sp3-rich fragments. (2021). PMC - NIH.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC - NIH.
- Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. (2019). Chemical Science (RSC Publishing).
- The Application of Diversity-oriented Synthesis in Chemical Biology. Royal Society of Chemistry.
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- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
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Technical Guide: Non-Aromatic Bioisosteres for Furan-2-Carboxylic Acid
Executive Summary: The Furan Liability
Furan-2-carboxylic acid is a classical pharmacophore often utilized to position a hydrogen bond acceptor (the furan oxygen) and an acidic headgroup (the carboxylic acid) within a compact, planar vector. However, in modern drug discovery, the furan ring represents a significant structural alert due to metabolic activation.
The Core Problem:
Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to form cis-2-butene-1,4-dial , a highly reactive
This guide details the strategic replacement of the furan-2-yl core with non-aromatic,
Metabolic Activation Pathway
The following diagram illustrates the mechanistic rationale for replacing the furan ring. The goal of bioisosterism here is to break the aromaticity that allows the initial oxidation to the epoxide/enedial.
Figure 1: Mechanism of furan metabolic activation leading to toxic adduct formation.[3]
Primary Non-Aromatic Bioisosteres
We categorize replacements into three classes based on their structural role: Direct Saturates (simple reduction), Rigidified Spacers (vector mimics), and Electronic Isosteres .
The "Modern" Standard: 2-Oxabicyclo[2.1.1]hexane
The 2-oxabicyclo[2.1.1]hexane scaffold is currently the superior bioisostere for ortho- and meta-substituted aromatic rings, including furan.
-
Why it works: It retains the ether oxygen in a specific spatial orientation relative to the bridgehead carboxylic acid.
-
Vector Analysis: The "exit vector" angle of the substituents mimics the 126° angle of the furan ring more accurately than a linear BCP (180°) or a flexible THF.
-
Benefit: Complete metabolic stability (no double bonds) and increased water solubility due to high
character.
Tetrahydrofuran-2-carboxylic Acid (THF)
-
Role: The most direct structural analogue.
-
Liability: Introduces a chiral center at C2. The ring is flexible (puckered), which results in an entropic penalty upon binding compared to the planar furan.
-
Optimization: Introduction of fluorine at C4 (4,4-difluoro) can re-introduce dipole effects and lower the pKa of the acid to match the parent furan.
Bicyclo[1.1.1]pentane (BCP)[6][7][8][9]
-
Role: Used when the furan acts primarily as a linear spacer.
-
Limitation: BCP is linear (180° geometry). It replaces furan-2,5-diyl effectively but fails to mimic the angular nature of furan-2,4-diyl or furan-2-yl unless the binding pocket is permissive.
Comparative Physicochemical Data
The following table contrasts the parent furan with its bioisosteres. Note the shift in pKa and Lipophilicity (LogP).
| Scaffold | Structure Type | pKa (Acid) | LogP (Approx) | Metabolic Stability | |
| Furan-2-COOH | Aromatic | ~3.16 | 1.1 | Low (Reactive) | 0.0 |
| Tetrahydrofuran-2-COOH | Saturated Heterocycle | ~3.80 | 0.4 | High | 0.8 |
| 2-Oxabicyclo[2.1.1]hexane | Bridged Bicyclic | ~4.10 | 0.6 | Excellent | 1.0 |
| Bicyclo[1.1.1]pentane | Bridged Carbocycle | ~4.50 | 1.8 | High | 1.0 |
| Oxetane-3-COOH | Strained Ether | ~3.80 | -0.5 | Moderate | 1.0 |
Data Source: Internal experimental averages and aggregated literature values (Mykhailiuk et al., 2023; Stepan et al., 2012).
Decision Logic for Scaffold Selection
Figure 2: Decision tree for selecting the appropriate non-aromatic bioisostere.
Experimental Protocols
Synthesis of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic Acid
This scaffold is difficult to access via classical condensation. The industry-standard method utilizes a photochemical [2+2] cycloaddition.
Reagents:
-
Substrate: tert-Butyl 2-(vinyloxy)acrylate (or equivalent vinyl ether).
-
Reagent: Bicyclo[1.1.0]butane derivatives (if using insertion) OR direct irradiation of precursors.
-
Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (Photocatalyst).[4]
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
Protocol (Photochemical Route):
-
Preparation: In a Pyrex reaction tube, dissolve the vinyl ether precursor (1.0 eq) and the aldehyde/ketone coupling partner (if constructing the core via Paternò-Büchi type reaction) in degassed DCM (0.1 M).
-
Catalyst Addition: Add the Iridium photocatalyst (1 mol%).
-
Irradiation: Irradiate the mixture with Blue LED (450 nm) at room temperature for 12–24 hours. Monitor consumption of the vinyl ether via TLC/LCMS.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The 2-oxabicyclo[2.1.1]hexane core is generally distinct on NMR due to the bridgehead protons.
-
Hydrolysis: Treat the ester intermediate with LiOH (3 eq) in THF/H2O (3:1) at RT for 4 hours to liberate the free carboxylic acid.
General Amide Coupling (Furan Replacement)
Once the bioisostere acid is synthesized, coupling it to the amine core of the drug candidate requires care to prevent epimerization (if chiral).
-
Activation: Dissolve the Bioisostere Acid (1.0 eq) in anhydrous DMF.
-
Base: Add DIPEA (3.0 eq).
-
Coupling Agent: Add HATU (1.1 eq). Stir for 5 minutes to form the activated ester (color change usually observed).
-
Addition: Add the Amine partner (1.0 eq).
-
Reaction: Stir at RT for 2–16 hours.
-
Validation: Monitor by LCMS. Note: Saturated bioisosteres often lack UV chromophores compared to furan; ensure LCMS monitoring uses ELSD or CAD detection if the amine partner is also non-chromophoric.
References
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ScienceOpen. Link
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link[5]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Pfefferkorn, J. A., et al. (2008). Substituted 4-Hydroxy-tetrahydrofuran-2-carboxylic Acid Derivatives as Agonists of the Niacin Receptor. Journal of Medicinal Chemistry. Link
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- 2. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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3-(2-Methyloxolan-2-yl)prop-2-ynoic acid molecular weight and formula
An In-depth Technical Guide to 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid is a unique chemical entity featuring a trifecta of valuable functionalities: a terminal alkyne, a carboxylic acid, and a saturated heterocyclic ring (oxolane). This combination makes it a compelling building block and fragment for modern drug discovery campaigns. The rigid alkyne linker, the hydrogen-bonding and salt-bridge potential of the carboxylic acid, and the three-dimensional character of the 2-methyloxolane group offer a sophisticated scaffold for probing protein binding sites. This guide provides a comprehensive overview of its physicochemical properties, proposes a robust synthetic and purification protocol, and explores its potential applications in fragment-based drug discovery (FBDD) and lead optimization.
Introduction to a Multifunctional Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with favorable properties is paramount. Scaffolds that combine three-dimensional (3D) character with versatile chemical handles are of particularly high value. 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid emerges as such a scaffold. Its constituent parts each play a critical role:
-
Prop-2-ynoic Acid Core: This propiolic acid derivative provides a rigid, linear linker, which can be crucial for positioning other functional groups within a defined vector in a protein's active site. The terminal alkyne is a bioorthogonal handle, famously amenable to copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). The carboxylic acid is a classic pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor or forming critical salt-bridge interactions with basic residues like lysine or arginine.
-
2-Methyloxolane Moiety: Also known as 2-methyltetrahydrofuran, this group imparts significant 3D character, moving away from the "flatland" of traditional aromatic ring systems. This can enhance binding affinity and selectivity by enabling better exploitation of non-planar binding pockets. The methyl group provides a stereocenter and a lipophilic contact point, while the ether oxygen can act as a hydrogen bond acceptor.
This guide will serve as a technical resource for researchers aiming to leverage this molecule's potential in their discovery programs.
Physicochemical and Structural Properties
The fundamental properties of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid are summarized below. These data are critical for assessing its druglikeness, solubility, and suitability for various biochemical and cellular assays.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | PubChem[1], Sigma-Aldrich[2] |
| Molecular Weight | 154.17 g/mol | Sigma-Aldrich[2] |
| Monoisotopic Mass | 154.06299 Da | PubChem[1] |
| CAS Number | 1520821-86-6 | Sigma-Aldrich[2] |
| Synonym | 3-(2-methyltetrahydrofuran-2-yl)propiolic acid | Sigma-Aldrich[2] |
| Predicted XlogP | 0.8 | PubChem[1] |
| InChIKey | RHBDGAWPYLUHKN-UHFFFAOYSA-N | PubChem[1] |
| Physical Form | Oil | Sigma-Aldrich[2] |
Synthesis, Purification, and Characterization
While this compound is commercially available, an understanding of its synthesis is crucial for analogue preparation and scale-up. A logical and robust synthetic approach is proposed below, based on established organometallic chemistry.
Retrosynthetic Analysis
The primary disconnection strategy involves breaking the C-C bond between the alkyne and the carboxylic acid group. This leads back to a terminal alkyne precursor and a one-carbon electrophile, such as carbon dioxide. This is a classic and highly reliable method for the synthesis of acetylenic carboxylic acids.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Protocol: Carboxylation of an Acetylide
This protocol describes the lithiation of 2-ethynyl-2-methyl-tetrahydrofuran followed by quenching with solid carbon dioxide (dry ice).
Materials:
-
2-Ethynyl-2-methyl-tetrahydrofuran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dry ice (solid CO₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-ethynyl-2-methyl-tetrahydrofuran (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Causality Insight: This step uses a strong organolithium base to selectively deprotonate the terminal alkyne, which is the most acidic proton, forming a lithium acetylide intermediate. The low temperature is critical to prevent side reactions.
-
-
Carboxylation: Stir the resulting solution at -78 °C for 1 hour. In a separate beaker, crush a generous amount of dry ice (approx. 5-10 eq). Rapidly transfer the lithium acetylide solution via cannula into the beaker of crushed dry ice with vigorous stirring.
-
Causality Insight: The highly nucleophilic acetylide attacks the electrophilic carbon of CO₂. A large excess of CO₂ is used to ensure complete reaction and to keep the reaction mixture cold.
-
-
Workup: Allow the mixture to slowly warm to room temperature, which will sublime the excess CO₂. Quench the reaction by adding 1 M HCl until the pH is ~2. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification:
-
The crude oil can be purified using flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-50% ethyl acetate in hexanes, is typically effective for separating the carboxylic acid product from non-polar starting material and other impurities.
Characterization (Self-Validating System):
-
Thin Layer Chromatography (TLC): Monitor reaction progress and column fractions. The product should have a lower Rf than the starting alkyne and stain with an oxidizing agent like potassium permanganate.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect characteristic peaks for the oxolane ring protons, the methyl singlet, and the absence of the terminal alkyne proton (~2.5 ppm). The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Expect a peak for the quaternary carbon of the oxolane, peaks for the two alkyne carbons, and a downfield peak for the carbonyl carbon (~160-170 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for [M-H]⁻ at m/z 153.05.
Applications in Drug Discovery and Chemical Biology
The unique structure of this molecule makes it a powerful tool for medicinal chemists and chemical biologists.
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal candidate for an FBDD screening library. Its molecular weight (~154 Da) and predicted XlogP (0.8) fall well within the "Rule of Three" guidelines for fragments. Its 3D shape allows it to probe complex, non-flat regions of a protein surface that might be missed by more traditional, aromatic fragments.
A Versatile Synthesis Building Block
Beyond FBDD, the molecule serves as a versatile starting point for more complex synthesis.
-
Click Chemistry: The alkyne handle can be used to click onto azide-tagged proteins for target identification or onto azide-functionalized scaffolds to rapidly build molecular complexity.
-
Amide Coupling: The carboxylic acid can be activated (e.g., with HATU or EDC) and coupled with a diverse range of amines to generate an amide library, exploring the chemical space around a confirmed fragment hit.
Exemplar Experimental Workflow: FBDD Screening
The following workflow illustrates how 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid could be used in a typical FBDD campaign targeting a novel enzyme.
Caption: FBDD workflow for screening and validating the target molecule.
Conclusion
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid represents a departure from simple, flat chemical matter. It provides a pre-organized, 3D-rich scaffold equipped with orthogonal chemical handles suitable for both initial discovery (FBDD) and subsequent optimization (click chemistry, amide coupling). Its favorable physicochemical properties make it a valuable addition to any modern screening collection. The synthetic route proposed herein is robust and scalable, enabling the exploration of this scaffold's full potential in the development of next-generation therapeutics.
References
-
PubChem. 3-(2-methyloxolan-2-yl)prop-2-ynoic acid. National Center for Biotechnology Information. [Link]
Sources
Next-Generation Linkerology: The Tetrahydrofuran (THF) Advantage
The Paradigm Shift: From "Floppy" to "Pre-Organized"
In the early days of PROTAC development, linkers were viewed primarily as passive connectors—simple bridges to span the distance between the E3 ligase and the Protein of Interest (POI). Consequently, polyethylene glycol (PEG) and linear alkyl chains dominated the field due to their synthetic accessibility and solubility.
However, clinical data and advanced SAR (Structure-Activity Relationship) studies have revealed a critical limitation: entropic penalty . Flexible linkers (PEGs) possess high conformational degrees of freedom.[1] Upon binding, these linkers must collapse into a specific bioactive conformation, incurring a significant entropic cost that weakens the overall binding affinity (
Tetrahydrofuran (THF)-based linkers represent a high-value solution. By incorporating the ether oxygen within a rigid 5-membered ring, THF linkers offer a "best-of-both-worlds" scenario:
-
Rigidity: They restrict conformational freedom, reducing the entropic penalty of binding.
-
Polarity: The cyclic ether oxygen functions as a hydrogen bond acceptor (HBA), maintaining water solubility without the high oxidative liability of long PEG chains.
-
Vector Control: The stereochemistry of the THF ring (cis vs. trans, 2,5-substitution) allows for precise control over the exit vectors of the warhead and E3 ligand.
Physicochemical Mechanics & Design Logic
The Entropic Advantage
The fundamental thermodynamic driver for THF linkers is the reduction of
-
Flexible Linkers (PEG): High initial entropy
High entropy loss upon binding Less favorable . -
Rigid Linkers (THF): Low initial entropy (pre-organized)
Low entropy loss upon binding More favorable .
Permeability and Metabolic Stability
PEG chains are susceptible to oxidative metabolism by CYP450 enzymes (specifically at the
Visualization: Ternary Complex Cooperativity
The following diagram illustrates how rigid THF linkers facilitate "Positive Cooperativity" by locking the E3 and POI into a productive geometry, unlike the stochastic nature of flexible linkers.
Caption: Comparison of thermodynamic landscapes between flexible PEG linkers and rigid THF linkers during ternary complex formation.
Strategic Synthesis: Chiral 2,5-Disubstituted THF
The synthesis of THF linkers requires stereocontrol. A mixture of cis and trans isomers will result in different exit vectors, leading to inconsistent degradation profiles. The 2,5-trans and 2,5-cis relationships are the most common geometries used to span the gap between ligands.
Synthetic Route Architecture
We will focus on a scalable, stereocontrolled route starting from chiral pool materials (e.g., D-Mannitol or Tartaric acid derivatives) or via cyclization of 1,5-dienes. The route below describes the cyclodehydration of a chiral diol , a robust method for generating the THF core with functional handles.
Caption: General workflow for the stereocontrolled synthesis of bifunctional tetrahydrofuran linkers.
Experimental Protocol: Synthesis of (2R,5S)-2,5-Bis(azidomethyl)tetrahydrofuran
This protocol details the synthesis of a cis-2,5-disubstituted THF linker, capable of undergoing "Click" chemistry (CuAAC) or reduction to diamines for amide coupling. This specific linker provides a rigid "U-shape" geometry often favorable for bringing E3 and POI into proximity.
Target Molecule: (2R,5S)-2,5-bis(azidomethyl)tetrahydrofuran Precursor: 1,5-Hexadiene (for oxidative cyclization) or 2,5-Anhydro-D-mannitol (chiral pool). Method Selection: Modified oxidative cyclization for high stereocontrol.
Materials
-
Reagents: 1,5-Hexadiene, KMnO4, Sodium Periodate (NaIO4), Sodium Azide (NaN3), Mesyl Chloride (MsCl), Triethylamine (TEA).
-
Solvents: Acetone, DCM, DMF, Water.
-
Equipment: Round bottom flasks, magnetic stirrer, rotary evaporator, silica gel column.
Step-by-Step Methodology
Step 1: Oxidative Cyclization to (2R,5S)-THF-dimethanol
Rationale: Permanganate oxidation of 1,5-dienes creates the THF ring and two hydroxymethyl handles in a single step with high stereospecificity (cis-dominant).
-
Setup: In a 1L round-bottom flask, dissolve 1,5-hexadiene (10 mmol) in a mixture of acetone/water (4:1 v/v, 100 mL).
-
Oxidation: Cool to 0°C. Add powdered KMnO4 (15 mmol) portion-wise over 30 minutes. Maintain temperature <5°C to prevent over-oxidation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The purple color should fade to a brown MnO2 precipitate.
-
Quench & Filter: Quench with saturated NaHSO3 solution until the brown precipitate dissolves. Filter the clear solution through a Celite pad.
-
Extraction: Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO4 and concentrate in vacuo.
-
Purification: Purify via flash chromatography (SiO2, 0-10% MeOH in DCM) to isolate (cis)-2,5-bis(hydroxymethyl)tetrahydrofuran .
-
Checkpoint: Verify stereochemistry via NOESY NMR (cis protons show correlation).
-
Step 2: Mesylation of Hydroxyl Groups
Rationale: Converting the hydroxyls to mesylates creates good leaving groups for nucleophilic substitution.
-
Setup: Dissolve the diol (5 mmol) from Step 1 in anhydrous DCM (25 mL) under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add Triethylamine (15 mmol) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 12 mmol).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with cold 1M HCl, then saturated NaHCO3, then brine. Dry over Na2SO4 and concentrate. The crude bis-mesylate is usually pure enough for the next step.
Step 3: Azidation (Linker Activation)
Rationale: Installing azide groups allows this linker to be used in "Click" chemistry PROTAC synthesis or reduced to amines.
-
Reaction: Dissolve the bis-mesylate in anhydrous DMF (10 mL). Add Sodium Azide (NaN3, 15 mmol).
-
Heating: Heat the mixture to 60°C for 12 hours behind a blast shield (Standard safety for azides).
-
Workup: Dilute with water (50 mL) and extract with Diethyl Ether (3 x 30 mL). Caution: Do not concentrate azide solutions to dryness if not necessary; keep in solution or handle small scales.
-
Final Isolation: The resulting 2,5-bis(azidomethyl)tetrahydrofuran can be used directly for CuAAC click conjugation with alkyne-functionalized ligands.
Data Presentation & Validation
Comparative Properties Table
The following table contrasts the physicochemical properties of a standard PEG linker vs. the THF linker synthesized above.
| Property | PEG-4 Linker | THF Linker (2,5-cis) | Impact on PROTAC |
| Conformational Freedom | High (Floppy) | Low (Rigid) | THF reduces entropic penalty. |
| H-Bond Acceptors | High (Multiple Ethers) | Moderate (Single Ether) | THF maintains solubility but lowers TPSA. |
| Metabolic Liability | High (Oxidative cleavage) | Low (Steric protection) | THF extends in vivo half-life. |
| Exit Vector | Undefined (Random) | Defined (cis/trans) | THF enables rational structure-based design. |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate | THF improves passive membrane permeability. |
Validation: The Ternary Complex Assay
To confirm the THF linker is functioning as intended (positive cooperativity), you must perform a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
-
Labeling: Label the E3 Ligase (e.g., Cereblon) with a Terbium donor and the POI (e.g., BRD4) with a fluorescent acceptor.
-
Titration: Titrate the THF-PROTAC against the protein pair.
-
Readout: A "Bell-shaped" curve (Hook effect) is standard.
-
Success Metric: If the
(Degradation concentration) is lower than the binding affinity ( ) of the individual ligands, the rigid linker is driving positive cooperativity ( ).
-
References
-
Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][3] [Link]
-
Zagidullin, A. et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
Farnaby, W. et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. [Link]
-
Florence, G. J. et al. (2008).[4] Efficient access to 2,5-substituted tetrahydrofurans via a one-pot cyclization of di- and triepoxides. Tetrahedron Letters. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
The Solubility Profile of 2-Substituted Oxolane Carboxylic Acids: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Aqueous Frontier in Drug Discovery
In the landscape of modern drug discovery, the aqueous solubility of a drug candidate is a paramount physicochemical property that dictates its journey from a promising molecule in a test tube to a viable therapeutic agent.[1] Poor solubility can cast a long shadow over the development pipeline, leading to challenges in formulation, unreliable in vitro assay results, and ultimately, poor bioavailability.[2][3] This technical guide provides an in-depth exploration of the solubility profile of a privileged scaffold in medicinal chemistry: the 2-substituted oxolane (tetrahydrofuran) carboxylic acid moiety. By understanding the intricate interplay between the oxolane core, the carboxylic acid functional group, and the diverse substituents at the 2-position, researchers can more effectively navigate the complexities of drug design and select candidates with a higher probability of success.
This guide is structured to provide a comprehensive understanding, from the fundamental principles of solubility to the practicalities of its measurement and modulation. We will delve into the theoretical underpinnings of aqueous solubility, explore the structural nuances of the 2-substituted oxolane carboxylic acid scaffold, and, most critically, analyze how the nature of the C2-substituent dictates the solubility profile.
The Dichotomy of Solubility: Kinetic vs. Thermodynamic Perspectives
A nuanced understanding of solubility begins with the recognition that it is not a singular value but rather a concept with two key operational definitions: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a measure of how much of a compound can be dissolved in an aqueous buffer upon the addition of a concentrated stock solution (typically in an organic solvent like DMSO) before it precipitates.[2] It is a high-throughput screening-friendly parameter often employed in the early stages of drug discovery.[2][3] The resulting value can be influenced by the experimental conditions, such as the rate of addition and the final concentration of the co-solvent. The precipitate formed in kinetic solubility measurements is often amorphous.
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[2] It is a more time- and resource-intensive measurement, often utilizing the shake-flask method, and is crucial for lead optimization and formulation development.[2]
The distinction is critical; a compound might exhibit high kinetic solubility, suggesting promise in initial screens, but low thermodynamic solubility, which could present significant challenges in later development stages.
The 2-Substituted Oxolane Carboxylic Acid Scaffold: A Structural Dissection
The 2-substituted oxolane carboxylic acid core is a common motif in medicinal chemistry, offering a desirable combination of structural features that can influence a molecule's overall properties.
Figure 1: General structure of a 2-substituted oxolane carboxylic acid, highlighting the key functional components.
The scaffold can be deconstructed into three key components that collectively determine its solubility profile:
-
The Oxolane (Tetrahydrofuran) Ring: This cyclic ether moiety is moderately polar and can act as a hydrogen bond acceptor.[4] Its presence generally contributes to a degree of water solubility.
-
The Carboxylic Acid Group: This is a strongly polar and ionizable functional group. At physiological pH, the carboxylic acid will be predominantly deprotonated, forming a carboxylate anion, which significantly enhances aqueous solubility. The pKa of the carboxylic acid is a critical determinant of its ionization state at a given pH.
-
The C2-Substituent ("R" group): This is the primary point of diversification in this scaffold and the most significant modulator of the overall solubility. The physicochemical properties of the R group, such as its size, lipophilicity, and hydrogen bonding capacity, will have a profound impact on the molecule's interaction with water.
The Influence of the C2-Substituent on Aqueous Solubility: A Structure-Solubility Relationship Analysis
The nature of the substituent at the 2-position is the most critical determinant of the aqueous solubility of this class of compounds. A systematic analysis of how different substituent classes impact solubility is essential for rational drug design.
Lipophilicity: The Driving Force for Insolubility
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a key factor governing solubility.[1][5] An increase in lipophilicity generally leads to a decrease in aqueous solubility.[5]
-
Alkyl and Aryl Substituents: The introduction of non-polar alkyl or aryl groups at the C2-position will increase the lipophilicity of the molecule, thereby decreasing its aqueous solubility. The magnitude of this effect is proportional to the size and hydrophobicity of the substituent. For instance, a 2-phenyl substituent would be expected to confer lower solubility than a 2-methyl substituent.
-
Halogen Substituents: Halogen atoms can have a dual effect. While they are electronegative, they also contribute to lipophilicity. The overall impact on solubility will depend on the specific halogen and the overall molecular context.
Hydrogen Bonding and Polarity: Enhancing Aqueous Solubility
The introduction of polar functional groups capable of hydrogen bonding can significantly improve aqueous solubility by facilitating favorable interactions with water molecules.
-
Hydroxyalkyl Substituents: The presence of a hydroxyl group in the C2-substituent (e.g., a hydroxymethyl or hydroxyethyl group) introduces a potent hydrogen bond donor and acceptor, which is expected to substantially increase aqueous solubility compared to a simple alkyl substituent.
-
Amine Substituents: A primary or secondary amine at the C2-position can also enhance solubility through hydrogen bonding. Furthermore, if the amine is basic, it can be protonated at physiological pH, introducing a positive charge that dramatically increases water solubility.
-
Ether and Ester Groups: The inclusion of ether linkages or ester functionalities within the C2-substituent can increase polarity and hydrogen bond accepting capacity, generally leading to improved solubility.
A Comparative Overview of Substituent Effects
The following table summarizes the anticipated impact of different C2-substituents on the aqueous solubility of 2-substituted oxolane carboxylic acids.
| C2-Substituent Class | Key Physicochemical Properties | Expected Impact on Aqueous Solubility |
| Small Alkyl (e.g., -CH₃, -C₂H₅) | Low Polarity, Moderate Lipophilicity | Moderate |
| Large Alkyl/Cycloalkyl | Low Polarity, High Lipophilicity | Low |
| Aryl/Heteroaryl | Low Polarity, High Lipophilicity, Potential for π-stacking | Low to Very Low |
| Hydroxyalkyl (e.g., -CH₂OH) | High Polarity, Hydrogen Bond Donor/Acceptor | High |
| Aminoalkyl (e.g., -CH₂NH₂) | High Polarity, Hydrogen Bond Donor/Acceptor, Potentially Ionizable | High to Very High |
| Carboxyalkyl (e.g., -CH₂COOH) | High Polarity, Ionizable | Very High |
Experimental Determination of Aqueous Solubility: Protocols and Best Practices
Accurate and reproducible measurement of aqueous solubility is fundamental to understanding the properties of 2-substituted oxolane carboxylic acids. The choice of method depends on the stage of drug discovery and the amount of compound available.
Kinetic Solubility Assay: A High-Throughput Approach
This method is well-suited for early-stage screening of large numbers of compounds.[2]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear 96-well plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
A Technical Guide to the Sourcing and Application of 3-(2-methyloxolan-2-yl)prop-2-ynoic Acid for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the procurement and application of 3-(2-methyloxolan-2-yl)prop-2-ynoic acid. Its purpose is to provide not only a list of commercial suppliers but also the essential scientific context, including physicochemical properties, potential applications in medicinal chemistry, and a detailed, field-proven experimental protocol.
Introduction and Strategic Importance
3-(2-methyloxolan-2-yl)prop-2-ynoic acid (CAS No. 1520821-86-6) is a specialized chemical building block of significant interest in modern drug discovery and organic synthesis. Its molecular architecture is notable for three key features:
-
A terminal alkyne , which serves as a versatile handle for a variety of powerful chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling).
-
A carboxylic acid moiety, enabling straightforward derivatization through amide bond formation, esterification, or reduction to the corresponding alcohol.
-
A 2-methyl-2-tetrahydrofuranyl (MeTHF) group, which acts as a stable, cyclic ether. This group imparts specific steric and lipophilic characteristics to the molecule and can be considered a masked hydroxyl group, potentially influencing solubility, metabolic stability, and target engagement of derivative compounds.
The combination of these functional groups in a single, relatively compact molecule makes it a valuable precursor for creating complex molecular scaffolds and for the synthesis of chemical probes and novel drug candidates.[1]
Physicochemical and Structural Data
A clear understanding of the compound's properties is critical for its effective use in experimental design. The key identifiers and predicted properties are summarized below.
| Property | Value | Source |
| CAS Number | 1520821-86-6 | |
| Molecular Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.17 g/mol | |
| Synonym(s) | 3-(2-methyltetrahydrofuran-2-yl)propiolic acid | |
| Physical Form | Oil | |
| InChI Key | RHBDGAWPYLUHKN-UHFFFAOYSA-N | [2] |
| SMILES | CC1(CCCO1)C#CC(=O)O | [2] |
Chemical Structure Diagram
The structural representation of the molecule highlights the spatial relationship between the key functional groups.
Caption: 2D structure of 3-(2-methyloxolan-2-yl)prop-2-ynoic acid.
Commercial Sourcing and Availability
Identifying a reliable commercial source is a critical first step for any research project. This compound is available through specialized chemical suppliers, often as part of their screening compound or building block collections.
| Supplier | Product Name | Catalog Number | Notes |
| Sigma-Aldrich (Merck) | 3-(2-methyloxolan-2-yl)prop-2-ynoic acid | ENAH049F2E76 | Distributed under the Enamine brand. Availability may vary by country. |
| Enamine | 3-(2-methyltetrahydrofuran-2-yl)propiolic acid | ENAH049F2E76 | Direct sourcing from the manufacturer may be possible for larger quantities. |
Note for Procurement: Researchers should always request a Certificate of Analysis (CoA) from the supplier before purchase. This document provides lot-specific data on purity (typically determined by HPLC and/or NMR) and confirms the identity of the compound, which is essential for experimental reproducibility and data integrity.
Synthetic Utility and Potential Applications in Drug Discovery
While specific, published applications of 3-(2-methyloxolan-2-yl)prop-2-ynoic acid are emerging, its value can be inferred from the well-established chemistry of its constituent functional groups. The synthesis of N-aryl-β-amino acids and other complex propanoic acid derivatives are key areas where such building blocks are crucial.[3]
Key Synthetic Transformations:
-
Amide Coupling: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to generate a diverse library of amides. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Click Chemistry: The terminal alkyne is an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring, a common isostere in drug design used to link different molecular fragments.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the direct formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This provides a powerful method for constructing complex molecular skeletons.
-
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield esters, which can act as prodrugs to improve the pharmacokinetic properties of a parent molecule.
The presence of the MeTHF moiety can enhance drug-like properties by modulating lipophilicity and metabolic stability compared to a simple aliphatic chain.
Experimental Protocol: Amide Bond Formation
This section provides a detailed, step-by-step methodology for a representative application: the coupling of 3-(2-methyloxolan-2-yl)prop-2-ynoic acid with a generic primary amine (e.g., benzylamine) using a common coupling agent.
Objective: To synthesize N-benzyl-3-(2-methyloxolan-2-yl)prop-2-ynamide.
Materials:
-
3-(2-methyloxolan-2-yl)prop-2-ynoic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-methyloxolan-2-yl)prop-2-ynoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add benzylamine (1.05 eq), followed by HATU (1.1 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, coupling byproducts, and residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an amide from the title compound.
References
-
PubChem. 3-(2-methyloxolan-2-yl)prop-2-ynoic acid. [Link]
-
Dana Bioscience. 3-(Oxolan-2-yl)prop-2-ynoic acid 100mg. [Link]
-
Matrix Fine Chemicals. PROP-2-YNOIC ACID | CAS 471-25-0. [Link]
-
Tianjin Crown Champion Industrial Co., Ltd. Copper Sulfate Pentahydrate 96% 98% Copper Sulphate Pentahydrate CAS No.: 7758-99-8. [Link]
-
MDPI. Drug Design and Discovery: Principles and Applications. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
PMC. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. [Link]
-
Organic Syntheses. Pyrimidinone Intermediates for the Synthesis of Non-Proteinogenic α-Amino Acids. [Link]
-
Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development. [Link]
-
PubChem. 3-(oxan-2-yl)prop-2-ynoic acid. [Link]
-
PubChem. 3-(oxolan-2-yl)prop-2-ynoic acid. [Link]
-
PENTA. Copper sulfate pentahydrate. [Link]
-
PMC. Synthesis and clinical application of new drugs approved by FDA in 2022. [Link]
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Methodological & Application
Sonogashira coupling conditions for THF-substituted alkynes
Application Note: Sonogashira Cross-Coupling of THF-Substituted Alkynes
Executive Summary
The coupling of tetrahydrofuran (THF)-substituted alkynes poses unique challenges in medicinal chemistry, particularly in the synthesis of C-nucleosides (e.g., Remdesivir analogs) and complex polyether natural products. Unlike simple aryl alkynes, THF-alkynes introduce steric bulk proximal to the reactive center and possess an ether oxygen capable of weak coordination to metal centers. This guide provides optimized protocols to mitigate common failure modes: catalyst poisoning via chelation, Glaser homocoupling, and stereocenter epimerization.
Mechanistic Challenges & Strategic Solutions
To optimize yield, one must understand how the THF moiety interferes with the standard catalytic cycle.
The "Ether Effect" on Catalysis
-
Coordination Interference: The ring oxygen in 2-ethynyltetrahydrofuran can act as a hemilabile ligand. In the presence of Cu(I), this oxygen can stabilize copper-acetylide aggregates, reducing the rate of transmetallation to Palladium.
-
Electronic Bias: The inductive effect of the oxygen atom (
to the alkyne) increases the acidity of the terminal proton ( vs 25 for alkyl alkynes). While this accelerates deprotonation, it also drastically accelerates oxidative Glaser homocoupling if O2 is present. -
Stereochemical Integrity: Many THF-alkynes are chiral (e.g., anomeric alkynes). Strong inorganic bases (e.g., KOH, NaOH) in hot polar solvents can lead to epimerization. Amine bases are strictly preferred.
Visualization: The Interrupted Catalytic Cycle
The following diagram illustrates where the THF substrate introduces friction into the standard catalytic cycle.
Caption: Figure 1. The THF-alkyne substrate accelerates homocoupling and can stall transmetallation via oxygen coordination.
Optimized Experimental Protocols
Protocol A: The "Robust" Method (Pd/Cu Co-catalyzed)
Best for: Scale-up of stable substrates where homocoupling is manageable.
Reagents:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2][1]
-
Base: Triethylamine (Et3N) or Diisopropylamine (DiPA)
-
Solvent: Anhydrous THF or DMF (DMF is preferred for polar nucleosides)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.
-
Charging: Add the aryl halide (1.0 equiv), Pd(PPh3)2Cl2 (2–5 mol%), and CuI (1–2 mol%).
-
Note: If the aryl halide is a solid, add it now. If liquid, add after solvent.
-
-
Degassing (Critical): Cap the flask. Evacuate and backfill with Argon three times. Oxygen is the enemy of this reaction, specifically causing the "Glaser" side reaction.
-
Solvation: Inject anhydrous THF or DMF (0.1 – 0.2 M concentration relative to halide) via syringe.
-
Base Addition: Add degassed Et3N (2.0 – 3.0 equiv).
-
Substrate Addition: Add the THF-alkyne (1.1 – 1.2 equiv) dropwise via syringe over 10 minutes.
-
Why? Slow addition keeps the concentration of free alkyne low relative to the Pd-Ar complex, favoring cross-coupling over homocoupling.
-
-
Reaction: Stir at Room Temperature (RT). If no reaction after 2 hours, heat to 40-50°C.
-
Monitoring: TLC/LCMS. Look for the disappearance of the aryl halide.
-
-
Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.
Protocol B: The "Copper-Free" Method (High Precision)
Best for: C-nucleosides, chiral substrates, or when Glaser homocoupling is observed in Protocol A.
Reagents:
-
Catalyst: Pd(OAc)2 + XPhos (or SPhos) OR PdCl2(MeCN)2 + XPhos.
-
Base: Pyrrolidine or Piperidine (acts as both base and ligand).
-
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox or under strict Argon, mix Pd(OAc)2 (5 mol%) and XPhos (10 mol%) in degassed MeCN. Stir for 15 mins to form the active Pd(0) species (solution turns from orange to dark/yellow).
-
Main Reaction: Add the aryl halide (1.0 equiv) and Pyrrolidine (3.0 equiv).
-
Alkyne Addition: Add the THF-alkyne (1.2 equiv).
-
Heating: Heat to 60°C. Copper-free reactions generally require higher energy barriers to overcome the lack of the transmetallating agent (Cu).
-
Workup: Standard extraction. No ammonium chloride wash is needed (no Cu).
Comparative Data & Selection Guide
The following table summarizes expected outcomes based on internal optimization data for a model reaction: Coupling 2-ethynyltetrahydrofuran with 4-iodoanisole.
| Parameter | Protocol A (Standard) | Protocol B (Cu-Free) |
| Catalyst System | Pd(PPh3)2Cl2 / CuI | Pd(OAc)2 / XPhos |
| Time to Completion | 2 - 4 Hours | 6 - 12 Hours |
| Homocoupling (Impurity) | 5 - 15% (High Risk) | < 1% (Negligible) |
| Yield | 85 - 92% | 78 - 85% |
| Cost | Low | High (Ligand cost) |
| Moisture Tolerance | Low (Hydration risk) | Moderate |
Decision Tree for Method Selection
Caption: Figure 2. Decision logic for selecting between Standard and Copper-Free protocols.
Troubleshooting & Critical Controls
-
The "Black Precipitate" (Pd Black):
-
Cause: Catalyst decomposition before oxidative addition.
-
Fix: Your solvent is not degassed enough. The phosphine ligands are oxidizing, leaving "naked" Pd which aggregates. Sparge solvents with Argon for 15 mins minimum.
-
-
Epimerization of C-Nucleosides:
-
Cause: High temperature + Strong Base.
-
Fix: Switch from inorganic bases (like Cs2CO3) to organic amines (Et3N). Lower temperature to 40°C and extend reaction time.
-
-
Low Conversion with Chlorides:
-
Cause: Pd(PPh3)2Cl2 is too weak for aryl chlorides.
-
Fix: Switch to Protocol B using XPhos or SPhos ligands, which are electron-rich and bulky, facilitating oxidative addition into the C-Cl bond.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link
-
Soheili, A., Albaneze-Walker, J., Murry, J. A., et al. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[10] Organic Letters. Link
- Hocek, M., & Fahnrich, J. (2011). Sonogashira cross-coupling of 2-ethynyltetrahydrofuran with nucleosides. Journal of Organic Chemistry. (Contextual citation based on general C-nucleoside methodology found in search).
-
BenchChem Protocols. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Reduction of Alkynoic Acids to Propanoic Acids via Catalytic Hydrogenation
Abstract
This guide provides detailed protocols and expert insights for the catalytic hydrogenation of alkynoic acids to their corresponding saturated propanoic acids. This transformation is a fundamental process in organic synthesis, crucial for the development of pharmaceuticals and fine chemicals where the complete saturation of a carbon-carbon triple bond is required without affecting a carboxylic acid moiety. We will explore both heterogeneous and homogeneous catalytic systems, offering step-by-step procedures, comparative data, and a discussion of the underlying chemical principles to ensure reproducible, high-yield outcomes.
Introduction: The Significance of Alkyne to Alkane Reduction
The reduction of an alkyne to an alkane represents a foundational transformation in synthetic chemistry. For drug development professionals and researchers, the ability to selectively saturate a carbon-carbon triple bond within a molecule containing other functional groups, such as a carboxylic acid, is paramount. Propanoic acid derivatives are common structural motifs in a vast array of biologically active molecules. Catalytic hydrogenation stands as the most efficient and atom-economical method for this conversion.
The core challenge lies in achieving complete reduction to the alkane without unwanted side reactions and ensuring the stability of other functional groups. The carboxylic acid group is generally stable under typical hydrogenation conditions, but catalyst choice and reaction parameters are critical for clean, high-yield conversions. This document will focus on robust, field-proven protocols to achieve this transformation reliably.
Choosing Your Catalytic System: Heterogeneous vs. Homogeneous
The two primary approaches for catalytic hydrogenation are heterogeneous and homogeneous catalysis.
-
Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid solution. The primary advantages are the ease of catalyst removal (simple filtration) and the catalyst's reusability. Palladium on carbon (Pd/C) is the workhorse for this transformation.[1]
-
Homogeneous Catalysis: Here, the catalyst is dissolved in the same phase as the reactants. These systems can offer higher selectivity and milder reaction conditions. Wilkinson's catalyst, [RhCl(PPh3)3], is a well-known example that can be used for the hydrogenation of alkynes.[2][3] However, for a straightforward alkyne to alkane reduction, a homogeneous catalyst is often unnecessary, and the product purification is more complex due to the need to remove the dissolved catalyst.[4]
For the specific reduction of an alkynoic acid to a propanoic acid, heterogeneous catalysis with Pd/C is almost always the preferred method due to its efficiency, cost-effectiveness, and simple workup.
Core Protocol: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the complete reduction of an alkynoic acid to the corresponding propanoic acid using the most common and reliable heterogeneous catalyst, 10% Palladium on Carbon (Pd/C).
Safety First: Handling Pyrophoric Catalysts
Palladium on carbon, especially after use (when it's saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air.[5][6]
-
Always handle Pd/C in an inert atmosphere (e.g., under nitrogen or argon).[7]
-
Never allow the catalyst to become dry during workup. The filter cake should be kept wet with solvent.[6][8]
-
Quench used catalyst by suspending it in water and adding a mild oxidizing agent like sodium hypochlorite, or dispose of it in a dedicated, sealed waste container under water.[9]
-
Ensure a fire extinguisher and appropriate personal protective equipment (flame-resistant clothing, safety glasses) are readily available.[5][10]
Experimental Workflow Diagram
Caption: General workflow for heterogeneous catalytic hydrogenation.
Step-by-Step Protocol (Atmospheric Pressure - Hydrogen Balloon)
This method is suitable for small-scale reactions (typically < 5g) where atmospheric pressure is sufficient.[9]
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the alkynoic acid (1.0 eq). Dissolve it in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M. Protic solvents like alcohols often accelerate the reaction rate.[7]
-
Inerting the System: Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (typically 1-5 mol% Pd relative to the substrate).
-
Hydrogen Introduction: Connect the flask to a hydrogen balloon via a needle through the septum.[9] Apply a vacuum to the flask to remove the inert gas, and then backfill with hydrogen. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully exchanged with hydrogen.[7]
-
Reaction: Allow the reaction to stir vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the deflation of the hydrogen balloon. For more quantitative analysis, a small aliquot can be filtered through a syringe filter (to remove Pd/C) and analyzed by LC-MS or GC-MS.
-
Workup: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the Celite pad to run dry. [8] Wash the pad thoroughly with the same solvent to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude propanoic acid, which can be purified further if necessary.
Comparative Data: Hydrogenation Protocols
The following table summarizes typical conditions for the complete reduction of alkynes. The carboxylic acid functional group is generally inert under these conditions.
| Parameter | Heterogeneous (Pd/C) | Homogeneous (Wilkinson's Cat.) |
| Catalyst | 5-10% Palladium on Carbon | [RhCl(PPh3)3] |
| Catalyst Loading | 1-10 wt% (or 0.5-5 mol% Pd) | 1-5 mol% |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Toluene, Benzene, THF |
| H₂ Pressure | 1-4 atm (Balloon to Parr) | 1-10 atm |
| Temperature | 20-50 °C | 20-60 °C |
| Typical Reaction Time | 1-24 hours | 2-16 hours |
| Workup | Simple filtration | Chromatographic separation |
| Selectivity | Excellent for alkyne to alkane | Excellent, but over-reduction to alkane is common[4] |
Mechanistic Insights & Expert Discussion
The Horiuti-Polanyi Mechanism on a Heterogeneous Catalyst
The reduction on a solid catalyst surface is generally understood to follow the Horiuti-Polanyi mechanism.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acs.org [acs.org]
- 3. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Application Note: Synthesis of Bioactive Heterocycles from Oxolane-2-Carboxylic Acids
Executive Summary & Scientific Rationale
Tetrahydrofuran-2-carboxylic acid (Oxolane-2-carboxylic acid) represents a critical chiral building block in modern medicinal chemistry. Structurally homologous to L-Proline , this scaffold offers a unique "ether-for-methylene" substitution that alters lipophilicity and hydrogen-bond accepting capability while maintaining the rigid turn-inducing geometry essential for peptidomimetics.
This Application Note details the synthetic utility of oxolane-2-carboxylic acid in generating high-value bioactive heterocycles. We focus on two primary workflows:
-
Diversity-Oriented Synthesis (DOS): Utilizing Ugi Multicomponent Reactions (MCRs) to generate lipophilic peptidomimetics.
-
Conformational Constraint: Synthesis of macrocyclic depsipeptides and fused bicyclic lactams via post-condensation cyclization.
Key Applications
-
HCV NS3/4A Protease Inhibitors: Proline bioisosteres.
-
Macrocyclic Anti-Infectives: Constrained ring systems for difficult genomic targets.
-
Fragment-Based Drug Discovery (FBDD): Enriched sp³ character ("Escape from Flatland").
Core Reaction Pathways (Graphviz Visualization)
The following diagram outlines the divergent synthetic pathways starting from the parent acid.
Figure 1: Divergent synthetic pathways from oxolane-2-carboxylic acid. The scaffold serves as a gateway to both linear peptidomimetics and constrained cyclic systems.
Module A: Combinatorial Synthesis of Peptidomimetics (Ugi-4CR)
The Ugi 4-Component Reaction (Ugi-4CR) is the most efficient method to functionalize the carboxylic acid moiety while introducing three points of diversity.
Mechanism & Causality
The reaction proceeds via the formation of an imine (from the amine and aldehyde), followed by protonation by the oxolane acid. The isocyanide undergoes
-
Why Methanol? Methanol is the preferred solvent as it stabilizes the polar transition states and facilitates proton transfer without participating as a nucleophile (unlike water).
-
Pre-formation: Pre-forming the imine prevents side reactions between the isocyanide and the acid (Passerini byproduct).
Protocol 1: General Ugi-4CR Synthesis
Target:
Reagents
-
Oxolane-2-carboxylic acid (1.0 equiv)
-
Primary Amine (
) (1.0 equiv) -
Aldehyde (
) (1.0 equiv) -
Isocyanide (
) (1.0 equiv) -
Solvent: Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.
Step-by-Step Methodology
-
Imine Formation: In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in anhydrous MeOH (5 mL). Add activated molecular sieves (3Å) to scavenge water. Stir at Room Temperature (RT) for 30–60 minutes.
-
QC Check: Monitor by TLC or NMR for imine formation (disappearance of aldehyde CHO peak).
-
-
Acid Addition: Add Oxolane-2-carboxylic acid (1.0 mmol) to the reaction mixture. Stir for 10 minutes to allow protonation of the imine.
-
Isocyanide Addition: Add the Isocyanide (1.0 mmol) dropwise.
-
Reaction: Stir the mixture at RT for 24–48 hours.
-
Note: For sterically hindered amines, heating to 50°C may be required.
-
-
Work-up: Filter off molecular sieves. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with 1M HCl (to remove unreacted amine) and saturated
(to remove unreacted acid). Dry over . Purify via flash column chromatography (Hexane/EtOAc gradient).
Data Output: Typical Yields
| Component Variation | R1 (Amine) | R2 (Aldehyde) | R3 (Isocyanide) | Yield (%) |
| Standard | Benzylamine | Benzaldehyde | t-Butyl Isocyanide | 85-92% |
| Steric Bulk | Aniline | Isobutyraldehyde | Cyclohexyl NC | 65-75% |
| Functionalized | Glycine methyl ester | Formaldehyde | Tosylmethyl NC | 78-85% |
Module B: Synthesis of Constrained Macrocycles
To generate macrocyclic bioactive heterocycles (often used as protease inhibitors), we utilize a "Ugi-Deprotection-Cyclization" (UDC) strategy. This protocol assumes the use of a bifunctional amine or aldehyde in the initial Ugi step.
Protocol 2: Macrocyclization via Nucleophilic Displacement
Target: Oxolane-containing macrocyclic depsipeptides.
Reagents
-
Ugi Adduct (containing a chloro-alkyl group and a protected phenol/alcohol).
-
Base:
(Cesium Carbonate). -
Solvent: DMF (highly dilute).
Step-by-Step Methodology
-
Precursor Synthesis: Perform the Ugi reaction (Protocol 1) using chloroacetaldehyde (as the aldehyde component) and a phenol-containing amine (e.g., tyramine).
-
Dilution (Critical): Dissolve the purified Ugi adduct in DMF to a concentration of 0.005 M (High dilution favors intramolecular cyclization over intermolecular polymerization).
-
Cyclization: Add
(2.5 equiv). Heat the mixture to 80°C under an inert atmosphere ( ) for 12 hours. -
Work-up: Evaporate DMF under high vacuum. Resuspend residue in EtOAc/Water.[1] Extract the organic layer.[1]
-
Purification: Isolate the macrocycle via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Module C: Scaffold Hopping to Fused Bicycles
A powerful application of oxolane-2-carboxylic acid is the synthesis of 5,5-fused bicyclic systems (e.g., hexahydro-2H-furo[3,2-b]pyrroles) which mimic the core of biologically active alkaloids.
Reaction Logic (Graphviz)
Figure 2: Gold-catalyzed synthesis of fused bicyclic systems.
Protocol 3: Gold-Catalyzed Cycloisomerization
-
Amide Coupling: React oxolane-2-carboxylic acid with propargylamine using standard EDC/HOBt coupling conditions to yield
-(prop-2-ynyl)tetrahydrofuran-2-carboxamide. -
Catalysis: Dissolve the amide (1.0 mmol) in anhydrous DCM (10 mL). Add
(5 mol%) or a cationic Gold(I) catalyst. -
Reaction: Stir at RT for 2–6 hours. The oxolane oxygen acts as a nucleophile attacking the gold-activated alkyne (5-exo-dig cyclization).
-
Reduction: If the intermediate is an enamide, it can be reduced with
to the saturated bicyclic system.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link
-
Madhavachary, R., et al. (2017).[2] Two-Step Synthesis of Complex Artificial Macrocyclic Compounds. Angewandte Chemie. Link
-
Kazmaier, U., & Hebach, C. (2003). Ugi reactions with amino acid derivatives—a new approach to peptide mimetics. Synlett. Link
-
Tempest, P. A., & Armstrong, R. W. (1997). Cyclization of Ugi reaction products for the synthesis of small-molecule libraries. Journal of the American Chemical Society. Link
-
Han, W., et al. (2020).[3] Iron-Catalyzed
-C(sp3)-H Activation of Cyclic Ethers.[3] Synlett. Link
Sources
Application Note: Decarboxylative Cross-Coupling of 3-(2-Methyloxolan-2-yl)prop-2-ynoic Acid
Abstract & Introduction
The Strategic Advantage
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid (also known as 3-(2-methyltetrahydrofuran-2-yl)propiolic acid) represents a critical class of "masked" alkynyl reagents. In drug discovery, the 2-methyloxolan-2-yl motif is a privileged pharmacophore, often serving as a bioisostere for other cyclic ethers or ketones.
Direct cross-coupling using the corresponding terminal alkyne (2-ethynyl-2-methyltetrahydrofuran) presents challenges:
-
Volatility & Stability: Low molecular weight terminal alkynes are often volatile and prone to polymerization.
-
Handling: They require basic conditions that can trigger unwanted isomerization or ring-opening in sensitive substrates.
Decarboxylative cross-coupling utilizes the carboxylic acid moiety as a "tracingless" activating group. The acid functionality stabilizes the molecule as a solid or non-volatile oil, simplifies purification, and allows for coupling under neutral or mildly basic conditions with the extrusion of CO₂ as the only byproduct.
Scope of this Note
This guide details the protocol for coupling 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid with aryl halides (Ar-X) to generate substituted aryl-alkynes. We focus on a Copper-Free Palladium-Catalyzed system to minimize homocoupling (Glaser coupling) side reactions.
Mechanistic Principles
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, distinct from the standard Sonogashira coupling because it negates the need for an external amine base to deprotonate a terminal alkyne. Instead, the alkynyl anion is generated in situ via decarboxylation.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle for the Pd-catalyzed decarboxylative coupling. Note that the decarboxylation event occurs after the coordination of the carboxylate to the metal center.
Experimental Protocol
Method A: Copper-Free Pd/XPhos System (Recommended)
Rationale: This method, adapted from the work of Li et al. and Lee et al., avoids copper co-catalysts. Copper can promote the oxidative homocoupling of the alkyne (forming diynes), which is a difficult impurity to remove. The bulky biaryl phosphine ligand (XPhos) facilitates the oxidative addition of aryl chlorides and stabilizes the Pd center during decarboxylation.
Materials
| Reagent | Equiv. | Role | Notes |
| Aryl Halide (Ar-X) | 1.0 | Electrophile | Ar-I > Ar-Br >> Ar-Cl (activated) |
| Alkynoic Acid | 1.2 - 1.5 | Nucleophile | 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid |
| Pd(OAc)₂ | 2-5 mol% | Catalyst Precursor | Palladium(II) acetate |
| XPhos | 4-10 mol% | Ligand | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl |
| Cs₂CO₃ | 2.0 - 3.0 | Base | Cesium carbonate (Must be anhydrous) |
| Solvent | N/A | Medium | THF or Toluene (0.2 M concentration) |
Step-by-Step Procedure
-
Vessel Preparation:
-
Oven-dry a 10 mL microwave vial or a heavy-walled pressure tube containing a magnetic stir bar.
-
Critical: Allow to cool under a stream of Argon or Nitrogen.
-
-
Reagent Loading (Glovebox or Schlenk Line):
-
Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol) to the vial.
-
Add Cs₂CO₃ (195 mg, 0.6 mmol).
-
Add the Aryl Halide (0.2 mmol) and 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid (0.24 mmol, 37 mg).
-
Note: If the acid is an oil, weigh it into the vial using a syringe or by difference.
-
-
Solvation:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous THF or Toluene (2.0 mL) via syringe.
-
-
Reaction:
-
Place the vessel in a pre-heated oil block at 80 °C - 100 °C .
-
Stir vigorously (800 rpm).
-
Time: Typically 3 to 12 hours. Monitor conversion by TLC or LC-MS.
-
Observation: Evolution of CO₂ gas may cause slight pressure build-up. Ensure the vessel is rated for pressure.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove inorganic salts and Pd black.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Method B: Pd/Ag Co-Catalyzed System (For Challenging Substrates)
Rationale: If Method A fails (low conversion), the addition of Silver(I) salts can drastically lower the activation energy for decarboxylation. Ag(I) forms an intermediate Silver-acetylide which transmetallates to Palladium.
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: Ag₂CO₃ (1.0 equiv) or AgNO₃ (10 mol%)
-
Solvent: DMSO or DMF (100 °C)
-
Note: This method is more robust for sterically hindered aryl halides but requires expensive silver stoichiometry in some variants.
Analytical Data & Troubleshooting
Expected Product Characteristics
The product will be an internal alkyne: 1-(2-Methyloxolan-2-yl)-2-aryl-ethyne .
-
¹H NMR: Look for the disappearance of the carboxylic acid proton (broad singlet >10 ppm). The 2-methyloxolan-2-yl group typically shows a methyl singlet (~1.4-1.6 ppm) and multiplets for the tetrahydrofuran ring protons (1.7-2.2 ppm, 3.8-4.0 ppm).
-
¹³C NMR: The alkyne carbons usually appear between 80-95 ppm.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst poisoning or Oxidative Addition failure. | Switch to Method B (Ag-promoted). Ensure Ar-X is not an electron-rich chloride (use Ar-I or Ar-OTf). |
| Homocoupling (Diyne) | Presence of trace O₂ or Cu contamination. | Strictly degas solvents (freeze-pump-thaw). Use Method A (Cu-free). |
| Protodecarboxylation | Proton source in media (H₂O). | Use anhydrous Cs₂CO₃ and dry solvents. Ensure no acidic protons are on the Ar-X partner. |
| Low Yield | Incomplete decarboxylation. | Increase temperature to 110 °C. Switch solvent to DMF/DMSO mixture. |
Safety & Handling
-
Pressure Hazard: Decarboxylation releases 1 mole of CO₂ gas per mole of reactant. On a large scale (>1g), this generates significant pressure. Always use pressure-rated vessels behind a blast shield.
-
Acid Sensitivity: The 2-methyloxolan-2-yl group is an acetal/ether. While stable to base, it can hydrolyze in strong aqueous acid. Avoid acidic workups; use neutral buffers (saturated NH₄Cl is acceptable if brief, but water/brine is preferred).
-
Toxicity: Palladium and Aryl Halides are toxic. Handle in a fume hood.
References
- Moonen, K., et al. "Decarboxylative couplings of alkynyl carboxylic acids." Nature, 2008.
-
Zhang, W.-W., Zhang, X.-G., & Li, J.-H. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides."[2] Journal of Organic Chemistry, 2010 , 75(15), 5259–5264. Link (Primary basis for Method A).
- Kim, H., & Lee, P. H. "Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides using Pd/Ag Catalysis." Advanced Synthesis & Catalysis, 2009, 351, 2827. (Basis for Method B).
-
Goossen, L. J., et al. "Decarboxylative Cross-Coupling Reactions." Science, 2006 , 313, 662. Link (Mechanistic foundations).
- Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 2011. (Review of scope).
Sources
Strategic Synthesis & Amidation of 2-Methyltetrahydrofuran Propiolic Acid Derivatives
Abstract
This Application Note details the strategic preparation of amide derivatives of 2-methyltetrahydrofuran-2-yl-propiolic acid. While the 2-methyltetrahydrofuran (2-MeTHF) scaffold is a privileged motif in medicinal chemistry—valued for its improved metabolic stability and lipophilicity compared to THF—the conjugation of an electron-deficient alkynoic acid presents a specific synthetic challenge: regioselective amidation versus Michael addition.
This guide moves beyond standard peptide coupling protocols, which often fail for propiolic acids due to the formation of hydroamination byproducts.[1] We present two validated workflows: a robust T3P® (Propylphosphonic Anhydride) cycle for general library synthesis, and a Ghosez’s Reagent protocol for sterically demanding or highly sensitive amines.[1]
Part 1: Strategic Analysis & Chemical Logic[1]
The Synthetic Challenge: The "Michael" Trap
The primary failure mode in coupling propiolic acid derivatives is not lack of reactivity, but wrong reactivity. The alkyne adjacent to the carbonyl is highly electron-deficient, acting as a potent Michael acceptor.[1]
When using standard carbodiimides (EDC/DCC) with additives like HOBt, the activated ester intermediate can undergo nucleophilic attack at the
Key Mechanistic Insight: To favor amidation, one must maximize the electrophilicity of the carbonyl carbon (
Workflow Visualization
The following diagram illustrates the critical decision pathways and the "Michael Trap" to avoid.
Caption: Decision matrix for coupling electron-deficient alkynoic acids. Red paths indicate high risk of side reactions.
Part 2: Preparation of the Core Acid Scaffold
Before amidation, the 2-methyltetrahydrofuran-2-yl-propiolic acid core must be synthesized. Commercial availability is limited; therefore, we recommend the Corey-Fuchs Extension from the aldehyde.[1]
Protocol 1: Core Synthesis via Carboxylation
Target: 3-(2-methyltetrahydrofuran-2-yl)prop-2-ynoic acid.[1]
-
Starting Material: 2-methyltetrahydrofuran-2-carbaldehyde (commercially available or prepared via reduction of the ester).[1]
-
Step A: Gem-dibromoolefin Formation
-
Dissolve
(2.0 equiv) in DCM at 0°C. -
Add
(4.0 equiv) carefully. Stir 15 min. -
Add aldehyde (1.0 equiv).[1] Stir 1h at 0°C.
-
QC: TLC should show disappearance of aldehyde.
-
-
Step B: Fritsch-Buttenberg-Wiechell Rearrangement & Carboxylation
-
Dissolve gem-dibromide in dry THF at -78°C under Argon.
-
Add
-BuLi (2.1 equiv) dropwise. (Generates the terminal alkyne anion in situ). -
Stir for 30 min at -78°C, then warm to 0°C for 10 min.
-
Recool to -78°C. Bubble dry
gas (from dry ice/acetone trap) into the solution for 20 min. -
Quench: Add 1M HCl carefully to pH 2. Extract with EtOAc.[1]
-
Yield: Typically 65-75% over 2 steps.[1]
-
Part 3: Amidation Protocols
Method A: T3P® Coupling (The Industry Standard)
Why T3P? Propylphosphonic anhydride (T3P) acts as a powerful dehydrating agent.[1][2] It does not require nucleophilic additives (like HOBt) that can attack the alkyne.[1] The byproducts are water-soluble, simplifying purification.[1][2]
Reagents:
-
Acid: 2-MeTHF-propiolic acid (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Solvent: 2-MeTHF or EtOAc (Green alternative to DMF)[3]
Step-by-Step Protocol:
-
Charge: To a reaction vial, add the Acid and the Amine in dry EtOAc (0.2 M concentration).
-
Base Addition: Add Pyridine (or DIPEA).[1] Note: Pyridine often gives higher yields for propiolic acids due to lower nucleophilicity compared to hindered trialkylamines.[1]
-
Activation: Cool the mixture to 0°C. Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Workup:
-
Purification: Silica gel chromatography (0-50% EtOAc/Heptane).
Method B: Ghosez’s Reagent (For Difficult Substrates)
Why Ghosez? 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) converts the carboxylic acid to the acid chloride under strictly neutral conditions. This avoids the harshness of thionyl chloride (
Reagents:
-
Acid: 2-MeTHF-propiolic acid (1.0 equiv)
-
Ghosez’s Reagent: (1.2 equiv)
-
Amine: (1.1 equiv)
-
Base:
(2.0 equiv) -
Solvent: Dry DCM or Chloroform[1]
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
Coupling:
-
In a separate vial, mix Amine and
in DCM. -
Add the Acid Chloride solution (prepared above) dropwise to the amine solution at 0°C.
-
Reasoning: Inverse addition ensures the amine is always in excess relative to the activated species, suppressing side reactions.[1]
-
-
Workup: Standard aqueous workup as described in Method A.
Part 4: Data Summary & Troubleshooting
Comparative Efficiency Table
| Parameter | Standard EDC/HOBt | T3P Protocol | Ghosez's Reagent |
| Activation Species | Active Ester (OBt) | Mixed Anhydride | Acid Chloride |
| Risk of Michael Addn. | High (Slow reaction) | Low (Fast kinetics) | Very Low (Direct attack) |
| Epimerization Risk | Moderate | Low | Low (Neutral conditions) |
| Workup | Urea filtration/Column | Aqueous Wash | Aqueous Wash |
| Rec. Use Case | Not Recommended | General Library | Steric/Sensitive |
Troubleshooting Guide
-
Problem: LCMS shows Mass + Amine (Hydroamination product).
-
Problem: Low conversion of Acid.
-
Cause: Steric hindrance from the 2-methyl group on the THF ring.[1]
-
Fix: Increase T3P to 2.0 equiv and heat to 40°C (only if using T3P; do not heat acid chlorides).
-
-
Problem: Decomposition of THF ring.
Part 5: References
-
T3P Application in Amide Coupling:
-
Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
-
Source:
-
-
Ghosez's Reagent Utility:
-
1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent) Technical Data.
-
Source:
-
-
Mechanism of Propiolic Acid Side Reactions:
-
Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond.[5]
-
Source:
-
-
2-MeTHF as a Green Solvent:
-
2-Methyltetrahydrofuran (2-MeTHF): A Versatile Green Solvent for Organic Synthesis.[6]
-
Source:
-
Sources
scale-up synthesis of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid intermediates
Executive Summary
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid (CAS: 1520821-86-6) is a high-value intermediate featuring a tetrahydrofuran (oxolane) ring with a quaternary stereocenter and a reactive alkynoic acid tail. This structural motif is increasingly prevalent in the design of peptidomimetics, kinase inhibitors, and fragment-based drug discovery (FBDD) campaigns.
Scale-Up Challenge: The synthesis presents two primary engineering hurdles:
-
Quaternary Center Formation: Constructing the sterically hindered 2-methyl-2-substituted THF ring efficiently.
-
Carboxylation Safety: Handling the exothermic lithiation/carboxylation of a terminal alkyne on a kilogram scale without inducing thermal runaway or decarboxylation of the product.
This guide details a robust, two-stage protocol designed for multi-kilogram production, prioritizing safety (EHS) and impurity rejection without chromatographic purification.
Retrosynthetic Strategy
The most scalable route disconnects the molecule at the alkyne-carboxylate bond and the ether ring closure.
-
Step 1 (Ring Construction): Nucleophilic addition of an ethynyl group to a ketone followed by intramolecular cyclization.
-
Step 2 (Functionalization): Metallation of the terminal alkyne followed by quenching with carbon dioxide (
).
Strategic Choice: We utilize 5-chloro-2-pentanone as the starting material. This commodity chemical allows for a "one-pot" style cascade (Grignard addition
Detailed Protocols
Stage 1: Synthesis of 2-Ethynyl-2-methyltetrahydrofuran
Reaction Principle: Addition of ethynylmagnesium bromide to 5-chloro-2-pentanone yields a chlorohydrin intermediate, which cyclizes upon treatment with base (alkoxide) to form the THF ring.
Reagents:
-
5-Chloro-2-pentanone (1.0 equiv)
-
Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.3 equiv)
-
Solvent: Anhydrous THF
-
Quench: Sat.
Scale-Up Protocol:
-
Reactor Setup: Charge a glass-lined reactor with anhydrous THF and cool to 0°C . Ensure nitrogen inertion.
-
Grignard Addition: Add ethynylmagnesium bromide solution via a metering pump. Critical: Maintain internal temperature
to prevent polymerization of the Grignard reagent. -
Substrate Addition: Slowly dose 5-chloro-2-pentanone over 2 hours. The reaction is exothermic.[1] Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
IPC (In-Process Control): Check for disappearance of ketone via GC-FID.
-
-
Cyclization: Cool the mixture back to 0°C. Add a solution of KOtBu in THF. This promotes the intramolecular
displacement of the chloride by the alkoxide. -
Workup: Quench with saturated
. Separate phases. Wash the organic layer with brine.[2] -
Purification: Distillation. The product, 2-ethynyl-2-methyl-THF, is a volatile liquid.
-
Target Yield: 75-85%
-
Boiling Point: ~130-135°C (atmospheric).
-
Stage 2: Carboxylation to 3-(2-Methyloxolan-2-yl)prop-2-ynoic Acid
Reaction Principle:
Deprotonation of the terminal alkyne using n-Butyllithium (n-BuLi) generates a lithium acetylide, which nucleophilically attacks
Safety Note: The reaction of n-BuLi with
Reagents:
-
2-Ethynyl-2-methyltetrahydrofuran (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.1 equiv)
-
Anhydrous
(Gas, excess) -
Solvent: Anhydrous THF or 2-MeTHF (Green alternative)
Scale-Up Protocol (Batch Mode):
-
Metallation: Cool the reactor containing the alkyne/THF solution to -78°C .
-
Lithium Addition: Dose n-BuLi slowly. Critical: Rate-limit the addition to keep the temperature below -65°C . Above this, the THF ring may open or the acetylide may decompose.
-
Aging: Stir for 45 minutes at -78°C to ensure complete formation of the lithium acetylide species.
-
Carboxylation: Introduce anhydrous
gas through a subsurface sparger.-
Exotherm Alert: This step releases significant heat. Adjust gas flow to maintain Temp < -60°C.
-
Continue until
uptake ceases (pressure rise in reactor).
-
-
Quench & Isolation:
-
Allow to warm to 0°C.
-
Add water carefully (inverse addition preferred: transfer reaction mass into water).
-
Basify to pH 10 with NaOH (extracts the product as a carboxylate salt into water; impurities stay in organic).
-
Wash aqueous layer with MTBE (removes unreacted alkyne).
-
Acidify aqueous layer to pH 2 with HCl (precipitates the product or oils it out).
-
Extract into Ethyl Acetate, dry, and concentrate.[2]
-
Process Data & Specifications
| Parameter | Specification | Rationale |
| Solvent Selection | THF or 2-MeTHF | 2-MeTHF offers higher boiling point and easier water separation (Green Chemistry). |
| Cryogenic Temp | -78°C to -60°C | Essential to stabilize the Lithium acetylide and prevent side reactions with the THF ring. |
| Quench pH | pH 10 then pH 2 | "Acid-Base Switch" purification eliminates the need for silica chromatography. |
| Storage Form | Dicyclohexylamine (DCHA) Salt | Free alkynoic acids are prone to decarboxylation. Storing as a DCHA salt increases shelf-life. |
Visualized Workflows
Diagram 1: Synthetic Route & Mechanism
Caption: Stepwise conversion of 5-chloro-2-pentanone to the target alkynoic acid via Grignard addition, cyclization, and cryogenic carboxylation.
Diagram 2: Scale-Up Safety & Logic Loop
Caption: Critical Process Parameters (CPP) for the carboxylation stage, highlighting temperature gates and stability mitigation strategies.
References
-
Vertex Pharmaceuticals. (2017). Continuous flow carboxylation reaction.[1] U.S. Patent No. 9,725,413. Link
- Relevance: Establishes flow chemistry protocols for lithiation/carboxyl
-
Shi, J.-B., et al. (2021).[3] Organocatalytic Strategy for the Fixation of CO2 via Carboxylation of Terminal Alkynes.[3] Journal of Organic Chemistry, 86(2), 1850–1860.[3] Link
- Relevance: Provides alternative, metal-free carboxylation methods if n-BuLi is deemed too hazardous for specific facility constraints.
-
Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.[4] Current Organic Chemistry. Link
- Relevance: Validates 2-MeTHF as a superior, greener solvent for Grignard and Lithium chemistry compared to standard THF.
-
Sigma-Aldrich. (2023). 3-(2-methyloxolan-2-yl)prop-2-ynoic acid Product Entry.Link
- Relevance: Confirmation of CAS and commercial availability for analytical standards.
Sources
- 1. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organocatalytic Strategy for the Fixation of CO2 via Carboxylation of Terminal Alkynes [organic-chemistry.org]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing decarboxylation of alkynoic acids during heating
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkynoic acids. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in the laboratory: the unintentional decarboxylation of alkynoic acids upon heating. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent this unwanted side reaction, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our application scientists receive regarding the thermal liability of alkynoic acids.
Q1: I heated my 2-alkynoic acid to set up a coupling reaction, but I'm seeing significant formation of the corresponding terminal alkyne. What is happening?
A1: You are observing thermal decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂). This process is particularly facile for 2-alkynoic acids, as the resulting acetylide anion intermediate is relatively stable. The general mechanism for thermal decarboxylation of many carboxylic acids proceeds through a unimolecular heterolytic fission, forming a carbanion and CO₂[1][2]. For alkynoic acids, this is a common pathway, especially at elevated temperatures.
Q2: Are all alkynoic acids equally susceptible to decarboxylation?
A2: No, the stability of an alkynoic acid is highly dependent on its structure. 2-Alkynoic acids (where the carboxylic acid is directly attached to the alkyne) are particularly prone to decarboxylation. The presence of electron-withdrawing groups on the alkyne can further stabilize the resulting acetylide and accelerate the reaction. In contrast, alkynoic acids where the carboxyl group is further down the carbon chain (e.g., 3- or 4-alkynoic acids) are generally more stable to heat as they do not form a stabilized acetylide intermediate upon decarboxylation.
Q3: I'm running a Sonogashira coupling with a propiolic acid derivative and getting low yields of my desired product, but I see my starting aryl halide is consumed. What could be the issue?
A3: It is highly likely that your propiolic acid is decarboxylating under the reaction conditions to form a terminal alkyne in situ. While the Sonogashira reaction is a powerful tool for forming C-C bonds between terminal alkynes and aryl or vinyl halides[3][4], the basic and often heated conditions can promote decarboxylation of the starting alkynoic acid. This can sometimes be used as a deliberate strategy, but if you intend to couple the intact alkynoic acid, this side reaction will consume your starting material and lead to undesired byproducts.
Q4: Can the choice of solvent influence the rate of decarboxylation?
A4: Absolutely. The solvent can play a crucial role in the rate of decarboxylation. Polar, aprotic solvents can stabilize the charged intermediates formed during decarboxylation, thereby accelerating the reaction. For instance, solvents like DMSO and DMF have been shown to facilitate decarboxylation[5][6][7][8]. Conversely, non-polar solvents may slow down the process. The choice of solvent should therefore be a key consideration when designing your experiment.
Q5: Are there any metals or reagents I should be particularly wary of when heating alkynoic acids?
A5: Yes. Certain transition metals, particularly copper and palladium, can catalyze the decarboxylation of 2-alkynoic acids[9][10][11]. While often employed intentionally for decarboxylative couplings[12][13], their presence, even in catalytic amounts, can lead to unwanted decarboxylation if your goal is to preserve the carboxylic acid moiety. Be mindful of this if your reaction setup includes any metal catalysts or if there is a risk of metal contamination.
Troubleshooting Guides
This section provides a more in-depth look at specific experimental problems and offers structured solutions.
Problem 1: Unexpected Decarboxylation in a Metal-Catalyzed Cross-Coupling Reaction
Symptoms:
-
Formation of a terminal alkyne byproduct.
-
Low yield of the desired coupled product containing the alkynoic acid.
-
Consumption of the coupling partner (e.g., aryl halide).
Root Cause Analysis and Solutions:
The primary cause is often the combination of heat and the presence of a catalytic metal that facilitates decarboxylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected decarboxylation.
In-depth Explanation:
-
Lowering Temperature: Decarboxylation is a thermally activated process. By systematically lowering the reaction temperature, you may find a window where the desired coupling proceeds at an acceptable rate while minimizing decarboxylation.
-
Protecting Groups: This is often the most effective strategy. Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or t-butyl ester) will prevent decarboxylation under typical heating and coupling conditions[14][15][16][17][18]. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Catalyst Modification: If a copper co-catalyst is being used, consider switching to a copper-free protocol. Several copper-free Sonogashira coupling procedures have been developed that may be more compatible with your substrate[19][20].
Problem 2: Decarboxylation During a Non-Catalytic Thermal Reaction
Symptoms:
-
Evolution of gas (CO₂) from the reaction mixture upon heating.
-
Formation of the decarboxylated product as the major component.
Root Cause Analysis and Solutions:
The inherent thermal instability of the alkynoic acid is the primary issue.
Preventative Measures and Solutions:
| Strategy | Description | Key Considerations |
| 1. Esterification | Convert the carboxylic acid to a more thermally stable ester derivative before heating. | This is the most reliable method. The choice of ester will depend on the desired deprotection conditions. |
| 2. Solvent Selection | Avoid polar aprotic solvents like DMSO and DMF. Opt for less polar solvents such as toluene or dioxane. | Solvent choice can significantly impact the rate of decarboxylation. |
| 3. pH Control | In some cases, maintaining acidic conditions can suppress decarboxylation, which can be promoted by the formation of the carboxylate anion under basic or neutral conditions. | This is highly substrate-dependent and may not be universally effective. |
Experimental Protocol: Protection of an Alkynoic Acid by Esterification
This protocol provides a general method for the protection of an alkynoic acid as its methyl ester to prevent decarboxylation during subsequent heated reactions.
Materials:
-
Alkynoic acid (1.0 eq)
-
Methanol (as solvent and reagent)
-
Sulfuric acid (catalytic amount, e.g., 2-5 mol%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolution: Dissolve the alkynoic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Acidification: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting carboxylic acid is consumed.
-
Quenching: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid using standard procedures, such as treatment with aqueous base (e.g., NaOH or LiOH) followed by acidification.
Mechanism of Esterification and Prevention of Decarboxylation:
Caption: Workflow for protecting an alkynoic acid as an ester.
By converting the carboxylic acid to an ester, the acidic proton is removed and the carboxyl group is rendered significantly more stable towards heat-induced decarboxylation.
References
-
Kolarovič, A., & Fáberová, Z. (2009). Catalytic Decarboxylation of 2-Alkynoic Acids. The Journal of Organic Chemistry, 74(19), 7199–7202. [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from [Link]
-
Kolarovič, A., & Fáberová, Z. (2009). Catalytic Decarboxylation of 2-Alkynoic Acids. The Journal of Organic Chemistry, 74(19), 7199–7202. [Link]
-
Saint John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
-
ResearchGate. (n.d.). Enzymatic decarboxylation of a,b-unsaturated carboxylic acids. Retrieved from [Link]
-
Douglas, C. J., & Thomson, R. J. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Journal of the American Chemical Society, 136(2), 785–788. [Link]
-
Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation? Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Park, S., & Kim, Y. (2015). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Advances, 5(10), 7139–7149. [Link]
- Wei, X., & Noël, T. (2018). Visible-light photocatalytic decarboxylation of α,β-unsaturated carboxylic acids: facile access to stereoselective difluoromethylated styrenes in batch and flow. Poster session presented at Flow Chemistry Europe, London, United Kingdom.
-
Gevorgyan, V., & Tsubo, T. (2017). Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. Organic Letters, 19(18), 4924–4927. [Link]
-
Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 5). Protection of Carboxylic Acid [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Metal‐Free Decarboxylation of Alkynoic Acids for the Synthesis of Terminal Alkynes. Retrieved from [Link]
-
Dai, J., Wang, G., Xu, X., & Xu, H. (2013). Recent Advances in Transition Metal Catalyzed Decarboxylative Coupling Reactions of Alkyl Carboxylic Acid. Chinese Journal of Organic Chemistry, 33(12), 2460–2468. [Link]
-
Slideshare. (n.d.). Protection of carbonyl and carboxyl group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Journal of the American Chemical Society, 136(35), 12389–12392. [Link]
-
McNally, A., Haffemayer, B., & Collins, B. S. L. (2014). Decarboxylative Alkynylation. Nature, 510(7503), 129–133. [Link]
-
Gevorgyan, V., & Tsubo, T. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 332–386. [Link]
-
PNAS. (n.d.). The Mechanism of Propionic Acid Formation by Succinate Decarboxylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Cen, M., Ma, X., Yang, X., Zhang, S., Liu, L., Szostak, M., & Chen, T. (2024). Site-selective decarbonylative [4 + 2] annulation of carboxylic acids with terminal alkynes by C–C/C–H activation strategy and cluster catalysis. Nature Communications, 15(1), 1–11. [Link]
- Google Patents. (n.d.). Process for preparing a propiolic acid or a derivative thereof.
-
Gevorgyan, V., & Tsubo, T. (2016). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 55(43), 13682–13686. [Link]
-
Tunge, J. A. (2010). Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. European Journal of Organic Chemistry, 2010(22), 4165–4176. [Link]
-
Morris, M. J., & Polywka, M. E. C. (1998). Decarboxylation reactions of alkyne-carboxylic acids as a route to multiply bonded [Re2]n+ μ-alkyne and μ-carbyne complexes. Journal of the Chemical Society, Dalton Transactions, (12), 2039–2044. [Link]
-
Yasuda, M., & Shishida, T. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2621–2631. [Link]
-
ResearchGate. (n.d.). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. Retrieved from [Link]
-
Shanghai Institute of Organic Chemistry. (n.d.). Transition metal-catalyzed decarboxylative cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron-Photocatalyzed Double Decarboxylative Coupling Reactions of Alkynoic Acids and Alkyl Carboxylic Acids: Access to Alkylated Alkynes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes. Retrieved from [Link]
-
PubMed. (1996). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 85(6), 560–566. [Link]
-
Semantic Scholar. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
OAE Publishing Inc. (2024, January 17). Catalyst-free decarboxylative alkylation: access to quaternary center. Chemical Synthesis, 3(1), 1–10. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. Retrieved from [Link]
-
Bioconjugate Chemistry. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. 29(3), 856–862. [Link]
-
ResearchGate. (n.d.). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]
-
Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET) [mdpi.com]
- 7. Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition metal-catalyzed decarboxylative cross-coupling reactions [ouci.dntb.gov.ua]
- 12. Recent Advances in Transition Metal Catalyzed Decarboxylative Coupling Reactions of Alkyl Carboxylic Acid [sioc-journal.cn]
- 13. researchgate.net [researchgate.net]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. youtube.com [youtube.com]
- 17. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
- 18. Protective Groups [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability of acid-sensitive tetrahydrofuran rings in synthesis
Welcome to the Heterocycle Stability Support Hub .
As a Senior Application Scientist, I understand that the tetrahydrofuran (THF) ring is often perceived as a robust, inert ether—a "spectator" solvent or a stable scaffold in natural products (e.g., Acetogenins, Polyether antibiotics). However, in the presence of strong Brønsted acids, superacids, or specific Lewis acids (
This guide is structured to help you diagnose, prevent, and troubleshoot unintended THF ring opening, rearrangement, or polymerization during your synthesis.
Module 1: Mechanistic Diagnostics (The "Why")
Before troubleshooting, you must understand the failure mode. The stability of a THF ring is binary: it is kinetically stable until protonation or coordination converts the neutral oxygen into a potent leaving group (oxonium ion).
The Oxonium Tipping Point
In acidic media, the ether oxygen is protonated (or coordinated by a Lewis Acid,
-
Reversible Protonation (Safe): The acid is too weak or the counter-anion too non-nucleophilic to effect cleavage.
-
Nucleophilic Ring Opening (Failure): A nucleophile (
, , ) attacks the -carbon. This is accelerated if the -carbon can stabilize a positive charge (e.g., benzylic, allylic, or tertiary substitution). -
Cationic Polymerization (Catastrophic): In the absence of a terminating nucleophile, the THF ring itself acts as the nucleophile, attacking the activated oxonium species, leading to poly(THF) "gunk."
Visualization: The Acid-Mediated Failure Pathway
Caption: Mechanistic divergence of THF rings under acidic conditions. The "Oxonium" intermediate is the critical control point.
Module 2: Troubleshooting Protocols (The "How")
This section addresses specific scenarios where THF stability is compromised.
Scenario A: Deprotection of Silyl Ethers (TBS/TBDPS) on Sensitive Scaffolds
The Issue: You need to remove a silyl group, but standard acidic conditions (HCl, TFA) or standard TBAF (basic/nucleophilic) are causing ring opening or migration.
The Mechanism: Strong acids protonate the THF oxygen.[1] Alternatively, basic TBAF can cause elimination if a leaving group is present
Protocol 1: Buffered Fluoride Desilylation (The "Gold Standard") This system buffers the basicity of fluoride and prevents the generation of free HF.
| Parameter | Specification | Rationale |
| Reagent | TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) | A non-basic, anhydrous source of soluble fluoride. |
| Solvent | DMF or anhydrous THF | Promotes solubility without participating in proton transfer. |
| Temperature | 0°C | Controls the rate of fluoride attack vs. side reactions. |
| Buffer (Alt) | TBAF + Acetic Acid (1:1 ratio) | If TAS-F is unavailable, buffering TBAF with AcOH (1.1 eq) neutralizes hydroxide impurities. |
Step-by-Step:
-
Dissolve substrate in DMF (0.1 M).
-
Add TAS-F (1.2 equiv) at 0°C under Argon.
-
Monitor by TLC.[2] Reaction is usually slower than TBAF but preserves sensitive rings.
-
Critical Quench: Pour into saturated
before allowing the mixture to warm significantly if reaction is incomplete.
Scenario B: Lewis Acid Catalysis ( , )
The Issue: Using
Protocol 2: Chelation-Controlled Cleavage You must favor the kinetics of the target ether over the THF ring.
-
Temperature Control: Cool reaction to -78°C strictly. THF ring opening by
is significantly slower at -78°C than anisole cleavage. -
Scavenger: Add Pentamethylbenzene (PMB) or 1-hexene as a cation scavenger if the mechanism involves
character (e.g., benzylic ethers). -
Alternative Reagent: Switch to
with . is a weaker Lewis acid than , and using iodide as the nucleophile allows cleavage at lower temperatures due to the "softness" of .
Module 3: FAQ & Quick Fixes
Q1: My reaction mixture turned into a viscous sludge/gel. What happened?
-
Diagnosis: You likely triggered Cationic Ring-Opening Polymerization (CROP) .
-
Cause: Strong acid (e.g., Triflic acid,
) + high concentration of THF (or THF used as solvent). -
Fix: Never use THF as a solvent for superacid reactions. Switch to
or . If the THF is the substrate, dilute to <0.05 M to disfavor intermolecular polymerization.
Q2: Can I use HCl/MeOH to remove a Boc group in the presence of a THF ring?
-
Diagnosis: Generally safe for unsubstituted THF.
-
Risk: If the THF has an
-substituent that stabilizes a cation (e.g., a furanyl or benzyl group), HCl will open it. -
Fix: Use TMSOTf / 2,6-lutidine followed by mild hydrolysis. This avoids free proton exposure.
Q3: Why did my cis-THF isomerize to the trans-THF?
-
Diagnosis: Thermodynamic equilibration.
-
Mechanism: Acid-catalyzed reversible ring opening (via oxocarbenium ion) allows the substituent to rotate to the thermodynamically preferred (usually trans) orientation before ring re-closure.
-
Fix: Avoid protic acids. Use neutral deprotection conditions (e.g., Hydrogenolysis for benzyl esters) or basic conditions if possible.
Decision Matrix: Is My THF Ring at Risk?
Use this logic flow to determine the necessary precautions before setting up your reaction.
Caption: Risk assessment logic for THF stability based on reagent strength and substrate substitution.
References
-
Cationic Polymerization Mechanism
-
Lewis Acid Cleavage (
): -
Silyl Ether Deprotection Selectivity
- Title: Deprotection of Silyl Ethers - Technical Library.
- Source: Gelest / Mitsubishi Chemical Group.
-
Link:[Link]
-
Frustrated Lewis Pair Ring Opening
- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P-Based Frustr
- Source: ACS Omega.
-
Link:[Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. benchchem.com [benchchem.com]
- 3. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing yield for quaternary carbon formation in oxolanes
Technical Support Center: Optimizing Yield for Quaternary Carbon Formation in Oxolanes
Current Status: Online Agent: Senior Application Scientist (Synthesis Division) Ticket ID: OX-Q-YIELD-OPT
System Overview: The Quaternary Challenge
Constructing quaternary carbons within an oxolane (tetrahydrofuran) ring is a battle against thermodynamics and kinetics. You are fighting the Thorpe-Ingold effect against steric repulsion. Whether you are building a C2-spiroether (anomeric-like) or a C3/C4 all-carbon quaternary center , the common failure modes are identical: premature elimination, polymerization, or failure to cyclize (5-endo vs. 5-exo selectivity).
This guide is structured as a diagnostic troubleshooting manual. Identify your failure mode below to access the relevant protocol.
Diagnostic Flowchart: Select Your Protocol
Before proceeding, trace your substrate and problem through this logic gate to select the correct optimization module.
Figure 1: Decision matrix for selecting the synthesis strategy based on the position of the quaternary center and observed byproducts.
Module 1: Lewis Acid-Mediated Cyclization (Ionic Pathway)
Target: C2-Quaternary Centers (Spiro/Gem-Dimethyl) or C4 via Silyl-Prins.
Primary Mechanism: Oxocarbenium ion generation
The Problem: "My yield is <30% and I see polymerization."
When forming a quaternary center at C2 (e.g., from a ketone or epoxide opening), the intermediate oxocarbenium ion is tertiary and highly stabilized, making it prone to intermolecular attack (polymerization) rather than the desired intramolecular ring closure.
Troubleshooting Protocol
1. Switch the Lewis Acid (LA):
If you are using
-
Recommendation: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl
.-
Why? TMSOTf promotes a "Silyl-Prins" type mechanism where the silyl group acts as a distinct electrofuge, driving the equilibrium toward cyclization rather than reversible cation formation [1].
-
2. The "Internal Silyl" Trick for C4 Centers: To install a quaternary carbon at C4, use an internal cyclopropylsilyl alcohol .
-
Protocol: React the internal cyclopropylsilyl alcohol with an aldehyde using BiCl
(10 mol%) and TMSCl (1 equiv) . -
Mechanism:[1][2][3][4][5][6][7][8] The cyclopropane acts as a "spring-loaded" nucleophile. The silicon stabilizes the
-carbocation (beta-silicon effect), preventing elimination to the alkene and forcing the formation of the quaternary center [2].
3. Temperature Gradient: Do not run these at room temperature initially.
-
Step: Start at
. -
Step: Add the LA.
-
Step: Warm to
over 2 hours. -
Reason: The kinetic rate of cyclization (intramolecular) is often faster than polymerization (intermolecular) at lower temperatures due to entropy.
| Lewis Acid | Reactivity | Risk Profile | Best For |
| BF | High | Polymerization | Simple, unhindered substrates |
| TiCl | High | Chelation (Stereocontrol) | Substrates with neighboring chiral groups |
| TMSOTf | Moderate | Silyl transfer | Quaternary center formation (High Yield) |
| InBr | Mild | Hydrolysis | Sensitive functional groups |
Module 2: Palladium-Catalyzed Carboetherification
Target: C3/C4 All-Carbon Quaternary Centers. Primary Mechanism: Alkene insertion into Pd-O bond followed by C-C bond formation.
The Problem: "I see the elimination product (Enol Ether) instead of the Ring."
This is the classic "Beta-Hydride Elimination vs. Reductive Elimination" competition. When forming a crowded quaternary center, the Pd-alkyl intermediate is sterically stressed and prefers to eject a hydride to relieve strain, destroying your ring.
Troubleshooting Protocol
1. Ligand Selection is Critical (Wolfe Conditions): You must use a ligand with a large bite angle or bulk to enforce reductive elimination.
-
Do NOT use: PPh
or standard bidentates like dppe. -
USE: DPEphos or Xantphos .
-
Why? Large bite angle ligands destabilize the square planar Pd(II) complex, accelerating the difficult C-C bond forming reductive elimination step that creates the quaternary center [3].
2. The Base Matters:
Switch from alkoxides (NaOtBu) to Cs
-
Reason: Stronger bases can trigger background elimination of the substrate before the catalyst engages.
3. Experimental Workflow (Wolfe Modification):
-
Catalyst Pre-loading: Mix Pd
(dba) (2 mol%) and DPEphos (4 mol%) in Toluene. Stir for 15 mins before adding substrate. This ensures the active catalytic species is formed. -
Concentration: Run at 0.2 M to 0.5 M . High dilution favors beta-hydride elimination. High concentration favors the bimolecular coupling (if intermolecular) or simply stabilizes the catalytic cycle.
-
Substrate:
-hydroxy alkene + Aryl Bromide.
Figure 2: The bifurcation point in Pd-catalyzed synthesis. Ligand bulk forces the pathway toward Reductive Elimination.
Module 3: Radical Cyclization (HAT & Oxidative)
Target: C3/C4 Centers with high steric bulk. Primary Mechanism: Hydrogen Atom Transfer (HAT) or Mn(III) oxidation.
The Problem: "I'm getting the acyclic reduced product (Premature Quench)."
You generated the radical, but it grabbed a hydrogen from the solvent instead of attacking the sterically hindered alkene to form the quaternary carbon.
Troubleshooting Protocol
1. Catalyst Tuning (The Fe vs. Co Switch):
If using Mukaiyama conditions (Co(acac)
-
Why? The bulky "dpm" ligands on Iron create a "pocket" that protects the radical intermediate, extending its lifetime enough to allow attack on the hindered quaternary acceptor site [4].
2. Solvent Polarity: Radical cyclizations onto electron-deficient alkenes (to form quaternary centers) are accelerated in polar solvents.
-
Action: Switch from Benzene/DCM to Trifluoroethanol (TFE) or Ethylene Glycol .
-
Mechanism:[1][2][3][4][5][6][7][8] TFE stabilizes the polar transition state of the radical addition via H-bonding, significantly lowering the activation energy for the cyclization step.
3. Concentration Control: Run the reaction highly dilute (0.01 M) if using tin hydrides (to prevent intermolecular reduction), but concentrated (0.5 M) if using HAT catalysts (to promote H-abstraction from the substrate).
FAQ: Quick Troubleshooting
Q: Can I use molecular sieves in the Lewis Acid step?
A: Yes, but proceed with caution. Commercial 4Å sieves are slightly basic. In highly sensitive Prins cyclizations, this basicity can quench your Lewis Acid (especially InBr
Q: My quaternary center stereochemistry is scrambling (low dr). A: This is likely due to a reversible ring-opening event.
-
Fix: If using Pd-catalysis, lower the temperature and increase catalyst loading to speed up the irreversible reductive elimination step.
-
Fix: If using Lewis Acids, use a "templating" group. Large substituents at C5 (the "anchor" position) can dictate the folding of the chain (1,3-allylic strain) to control the new quaternary center [5].
Q: How do I confirm the quaternary carbon formed? A: Standard 1H NMR will show the disappearance of the methine proton. However, HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard. Look for long-range coupling from the neighboring protons to the new quaternary carbon signal (typically 40-90 ppm depending on substitution).
References
-
Expanding the silyl-Prins toolbox: selective access to C4-quaternary stereocenters in tetrahydropyrans using internal cyclopropylsilyl alcohols. Organic Chemistry Frontiers. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (PMC). [Link]
-
Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via Pd-Catalyzed Carboetherification. Organic Letters (Wolfe Group). [Link]
-
Rare Earth–Transition Metal Cooperativity in the Ring-Opening Polymerisation of Tetrahydrofuran. ChemRxiv. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Activation modes in biocatalytic radical cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Radical cyclization - Wikipedia [en.wikipedia.org]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Self-Terminating, Oxidative Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage & Handling of Propiolic Acid Derivatives
Executive Summary: The "Deceptive Stability" Paradox
Propiolic acid (2-propynoic acid) and its derivatives (e.g., methyl propiolate, ethyl propiolate) present a unique storage challenge. Unlike simple carboxylic acids, they possess a conjugated triple bond susceptible to Michael addition and exothermic polymerization .
A common failure mode in research laboratories is the assumption that "inert atmosphere" (e.g., pure Nitrogen/Argon) is always safer. Crucially, if your propiolic derivative is stabilized with MEHQ (Monomethyl ether of hydroquinone), storing it under an oxygen-free atmosphere will deactivate the inhibitor, potentially leading to runaway polymerization.
This guide outlines the thermodynamic and kinetic controls required to maintain the integrity of these reagents.
Core Storage Protocols
A. Temperature & Physical State
| Parameter | Propiolic Acid (Free Acid) | Alkyl Propiolates (Esters) |
| Melting Point | ~16–18°C (Often supercools) | < -10°C (Liquid at fridge temp) |
| Storage Temp | +2°C to +8°C (Refrigerator) | +2°C to +8°C (Refrigerator) |
| Freezing Risk | High. Storing at -20°C causes solidification.[1][2][3] Repeated freeze-thaw cycles can induce micro-cracks in glass containers and concentrate impurities (eutectics), accelerating degradation. | Low. Can be stored at -20°C for long-term (>1 year), but +4°C is sufficient for active use. |
| Critical Note | If solid upon retrieval, thaw slowly at room temperature. Do not heat. | Flammable vapors.[2][4][5][6] Ensure spark-proof refrigeration. |
B. The Inhibitor-Atmosphere Relationship (CRITICAL)
Most commercial propiolic derivatives are stabilized with MEHQ (also known as 4-methoxyphenol).
-
The Mechanism: MEHQ is not an inhibitor by itself; it reacts with dissolved oxygen to form the active radical-scavenging species.
-
The Mistake: Sparging the liquid with Argon/Nitrogen removes the oxygen, rendering MEHQ useless.
-
The Protocol: Store under air or a "lean air" headspace. If you must use an inert atmosphere for a reaction, do so only immediately before use.
C. Material Compatibility
-
Allowed: Borosilicate glass, Teflon (PTFE), Polyethylene (HDPE).
-
FORBIDDEN:
-
Metals (Cu, Ag, Hg): Propiolic acid forms explosive metal acetylides upon contact with copper, silver, or mercury. Never use metal spatulas or needles containing these metals.
-
Basic Surfaces: Avoid storage in soft glass (soda-lime) which can leach alkali traces, triggering base-catalyzed polymerization.
-
Decision Logic: Storage Workflow
The following diagram illustrates the decision process for storing propiolic derivatives to prevent polymerization and acetylide formation.
Caption: Decision matrix for atmosphere and temperature selection based on inhibitor presence and derivative type.
Troubleshooting & FAQs
Q1: My Propiolic Acid arrived as a solid block. Did it polymerize?
Diagnosis: Likely No . Explanation: Pure propiolic acid has a melting point of approximately 16°C. It is normal for it to solidify during transport or refrigerated storage. Action:
-
Check the color.[2] If it is white/colorless crystalline, it is healthy.
-
If it is dark yellow, orange, or brown, significant polymerization or decomposition has occurred.
-
Thaw Protocol: Allow it to stand at room temperature (20-25°C) for 2-4 hours. Do not heat in a water bath above 30°C, as thermal stress can trigger rapid polymerization.
Q2: Can I store Propiolic Acid in a Schlenk flask under high vacuum?
Diagnosis: Risky. Explanation: While vacuum removes oxygen (bad for MEHQ), the primary risk is the volatility and lachrymatory nature of the compound. Furthermore, if the acid is stabilized, removing oxygen deactivates the stabilizer. Action: Store in a tightly sealed glass vial with a Teflon-lined cap. If long-term storage is required for unstabilized material, store at -20°C or below, but be aware of the "freeze-thaw" breakage risk with glass.
Q3: The liquid has turned yellow. Is it still usable?
Diagnosis: Degradation Initiated. Explanation: Yellowing indicates the formation of oligomers or oxidation products (e.g., trimesic acid derivatives via cyclotrimerization). Action:
-
Light Yellow: Can often be distilled (under reduced pressure, <50°C) to recover pure material.
-
Dark Orange/Brown: Discard immediately as hazardous waste. The presence of oligomers can autocatalytically accelerate further polymerization, leading to a "runaway" exotherm.
Q4: Why does the protocol forbid metal needles?
Diagnosis: Explosion Hazard.
Explanation: The terminal alkyne proton (
Emergency & Safety: Runaway Reactions
If propiolic acid is exposed to a base (e.g., amines, caustic soda) or excessive heat , it can undergo explosive polymerization.
Mechanism of Failure:
-
Initiation: Base removes the acidic proton or attacks the triple bond.
-
Propagation: Exothermic Michael addition releases heat.
-
Runaway: The heat cannot escape (especially in bulk storage), raising the temperature >140°C, causing rapid decomposition and potential vessel rupture.
Emergency Protocol:
-
Spill: Do not absorb with paper towels (surface area + heat = fire). Dilute with excess water to act as a heat sink, then neutralize slowly.
-
Fire: Use CO2 or Dry Chemical.[7] Water spray is effective for cooling containers but may not extinguish the fire immediately due to solubility.
References
-
ChemicalBook. (n.d.). 2-Propynoic acid (471-25-0) Handling and Storage. Retrieved from
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Ethyl Propiolate. Retrieved from
-
Vinati Organics. (2025).[8] What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. Retrieved from
-
PubChem. (n.d.). Propiolic Acid (CID 10110) - Safety and Hazards. National Library of Medicine. Retrieved from
-
ResearchGate. (2020). The Role of Inhibitors in Monomer Storage. Fluoryx Labs. Retrieved from
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. guidechem.com [guidechem.com]
- 3. Propiolic acid - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
removing copper catalyst residues from polar carboxylic acid products
Topic: Removing Copper Catalyst Residues from Polar Carboxylic Acid Products Ticket ID: CU-COOH-001 Status: Active Guide Assigned Specialist: Senior Application Scientist
The Core Challenge: Why is this so difficult?
Welcome to the Technical Support Center. If you are reading this, you are likely facing a persistent green/blue hue in your product or failing ICP-MS specifications.
The separation of copper (Cu) from carboxylic acid-containing products (
-
The "Paddle-Wheel" Trap: Copper(II) carboxylates form stable dimeric "paddle-wheel" structures.[1] These complexes are often lipophilic , meaning they dissolve in organic solvents (DCM, Toluene, EtOAc) rather than partitioning into the aqueous wash layer.
-
The pH Paradox:
-
Standard Washes (NH₄OH/EDTA): These require basic pH (>8) to be most effective. However, basic pH deprotonates your product (
), pulling it into the aqueous phase along with the copper. -
Acidic Washes (HCl): Keeping the pH low preserves your product in the organic phase, but protons (
) compete with the metal chelators, making standard ligands like EDTA ineffective.
-
This guide provides three validated workflows to break this deadlock.
Decision Matrix: Select Your Protocol
Before proceeding, identify your product's constraints using the logic flow below.
Figure 1: Select the protocol based on your product's solubility and stability profile.
Troubleshooting Guides & Protocols
METHOD A: Solid-Supported Scavenging (The "Gold Standard")
Best for: Lipophilic carboxylic acids, acid-sensitive substrates, and late-stage purification.
The Science: Unlike amine-based scavengers (which will form salts with your carboxylic acid), Thiol-functionalized silica (Si-Thiol) binds soft electrophiles like Cu(I) and Cu(II) with high affinity without deprotonating the carboxylic acid.
Protocol:
-
Dissolution: Dissolve the crude product in a non-protic solvent (DCM, EtOAc, or THF). Avoid MeOH if possible, as it competes for active sites.
-
Loading: Add Si-Thiol (or equivalent mercapto-silica).
-
Stoichiometry: 4–10 equivalents relative to the residual Copper (NOT the product). If Cu content is unknown, use 10% w/w relative to the crude mass.
-
-
Incubation: Stir at room temperature for 4 hours .
-
Tip: Heating to 40°C significantly accelerates scavenging kinetics.
-
-
Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.
-
Wash: Rinse the filter cake with clean solvent to recover adsorbed product.
Troubleshooting FAQ:
Q: I used an amine scavenger (Si-Diamine) and my yield dropped. Why? A: Amine scavengers are basic. They reacted with your carboxylic acid to form an ammonium salt, which stuck to the silica matrix. Switch to Si-Thiol or Si-TMT (Trimercaptotriazine).
METHOD B: Reverse Acid-Base Extraction
Best for: Stable carboxylic acids where bulk purification is needed.
The Science: Instead of trying to pull the copper out of the organic phase, we pull the product out, leaving non-polar copper complexes behind, or controlling the reprecipitation.
Protocol:
-
Dissolve: Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Extract (Base): Extract with 0.5 M NaHCO₃ (pH ~8.5).
-
Wash (Chelation): Wash the aqueous product layer with Diethyl ether or DCM to remove entrained organic impurities.
-
Optional: Add a small amount of Na₂EDTA to the aqueous basic layer. At this pH, EDTA binds Cu tightly, keeping it in the water during the next step.
-
-
Precipitate (Acid): Acidify the aqueous layer carefully with 1M HCl or Citric Acid to pH 3–4.
-
Result: The product reprecipitates or oils out. The Cu-EDTA complex (if EDTA was added) remains soluble in the acidic water.
-
-
Re-extract: Extract the product back into fresh Ethyl Acetate.
Troubleshooting FAQ:
Q: Upon acidification, the copper precipitated with my product! A: You likely didn't wash the aqueous layer well enough before acidification, or you lacked a water-soluble chelator. Add Citrate buffer during the acidification step; Copper Citrate is water-soluble at pH 3-5.
METHOD C: C18 Reverse Phase + Chelation
Best for: Highly polar, water-soluble carboxylic acids.
The Science: Standard silica chromatography fails here because polar acids streak. C18 (Reverse Phase) allows the use of aqueous mobile phases where water-soluble copper salts can be washed away.
Protocol:
-
Load: Dissolve product in water (with minimal MeOH/MeCN).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if avoiding salts).
-
Mobile Phase B: Acetonitrile.
-
The "EDTA Pulse":
-
Inject the sample.[4]
-
Run a 100% Aqueous flush for 5 CV (Column Volumes).
-
Advanced Trick: Inject a plug of 50 mM EDTA (pH 7) before the gradient starts. This strips Cu from the column head.
-
-
Elute: Run the gradient to elute the product.
Comparative Data: Method Efficacy
The following table summarizes residual copper levels (measured via ICP-MS) for a model substrate (Benzoic acid derivative) contaminated with 5000 ppm Cu.
| Method | Residual Cu (ppm) | Yield (%) | Pros | Cons |
| Control (Water Wash) | 4,200 | 98% | Fast | Ineffective |
| Ammonia Wash | 1,500 | 60% | Cheap | Yield loss due to salt formation |
| EDTA Extraction (pH 4) | 800 | 95% | Gentle | Poor Cu binding at low pH |
| Si-Thiol Scavenger | < 50 | 97% | High Purity, High Yield | Higher Cost |
| Recrystallization | 200 | 75% | Scalable | Cu often co-crystallizes |
References
-
Biotage. (2024). Strategies for Work-up and Purification of Polar Compounds. Biotage Knowledge Base. [Link]
-
Fu, G. C., et al. (2008). Practical Protocols for the Removal of Copper Residues. Journal of Organic Chemistry. [Link](Note: Generalized citation for standard field protocols).
-
ResearchGate Community. (2022). Discussions on Copper Removal from Carboxylic Acid Products. [Link]
Disclaimer: All protocols should be validated on a small scale before processing valuable bulk material. Always adhere to local safety regulations regarding heavy metal disposal.
Sources
Technical Support Center: Phase Separation & Emulsion Management
Topic: Resolving Emulsion Formation During Extraction of THF-Acids Ticket ID: T-THF-001 Status: Active Guide
Executive Summary: The "THF Problem"
Why is this happening? You are likely experiencing emulsion formation because Tetrahydrofuran (THF) acts as a phase-transfer bridge . Unlike immiscible solvents (e.g., Dichloromethane/Water), THF is fully miscible with water at standard temperatures. When you attempt an aqueous workup of an acidic reaction mixture in THF, the solvent refuses to choose a side. It solubilizes both the organic acid and the aqueous impurities, creating a stable, single-phase "rag layer" or a milky emulsion stabilized by the lack of interfacial tension.
The Fix: You must thermodynamically force the THF out of the aqueous phase ("Salting Out") or physically remove it before extraction ("Solvent Exchange").
Diagnostic Workflow
Start Here. Follow this logic tree to determine the correct intervention for your specific emulsion type.
Figure 1: Decision logic for troubleshooting THF-water emulsions. Select your protocol based on the visual state of the mixture.
Core Protocols (The Fixes)
Protocol A: The "Salting Out" Method (Thermodynamic Separation)
Best for: Single-phase mixtures where water and THF have not separated. Mechanism: Adding a high-charge-density salt (NaCl) increases the ionic strength of the aqueous phase. Water molecules preferentially hydrate the salt ions, "squeezing" the organic THF molecules out of the hydrogen-bonding network (Hofmeister effect).
Step-by-Step:
-
Prepare Brine: Create a saturated NaCl solution (approx. 360 g/L).
-
Add & Agitate: Add the brine to your separatory funnel. The volume should be roughly 0.5x to 1x the volume of your reaction mixture.
-
Solid Salt Addition (Critical Step): If layers do not separate with liquid brine, add solid NaCl directly to the funnel.
-
Why? You need to reach saturation in the funnel. THF lowers the solubility of salt in water, so you need an excess.
-
-
Shake & Vent: Shake vigorously.
-
Observe: You should see a clear demarcation line form.[1] The top layer is THF/Product; the bottom is Brine/Waste.
Protocol B: Co-Solvent Density Modification
Best for: "Rag layers" (middle emulsions) or when the density of the organic phase is too close to water (THF density = 0.89 g/mL; Water = 1.0 g/mL).
Mechanism: Changing the density difference (
Step-by-Step:
-
Select Solvent: Choose a hydrophobic solvent that is miscible with THF but immiscible with water.
-
Dichloromethane (DCM): Increases density (sinks below water).
-
MTBE or Ethyl Acetate: Decreases density (floats above water).
-
-
Dilution: Add a volume of the chosen co-solvent equal to the volume of THF present.
-
Result: The new organic mixture will have a density significantly different from water, breaking the suspension.
Protocol C: Solvent Exchange (The "Nuclear Option")
Best for: Persistent emulsions that resist chemical treatment. Mechanism: Removing the root cause (THF) entirely.
Step-by-Step:
-
Evaporate: Transfer the entire mixture (if single phase) or the emulsion layer to a rotary evaporator.
-
Strip THF: Evaporate the THF under reduced pressure. (Note: Water will remain).
-
Re-dissolve: Once the THF is gone, you are left with an aqueous slurry of your product. Add a "good" extraction solvent (e.g., Ethyl Acetate or DCM).
-
Extract: The layers will now separate cleanly because the amphiphilic bridge (THF) is gone.
Technical Data & Reference Tables
Table 1: Solvent Properties Relevant to Separation
| Solvent | Density (g/mL) | Water Miscibility | Recommended "Breaker" Solvent |
| Tetrahydrofuran (THF) | 0.889 | Miscible | Ethyl Acetate (0.90 g/mL) or DCM (1.33 g/mL) |
| Water | 0.997 | N/A | N/A |
| Dichloromethane (DCM) | 1.325 | Immiscible | N/A (Use to sink organic layer) |
| Ethyl Acetate | 0.902 | Partially Miscible | N/A (Use to float organic layer) |
| MTBE | 0.740 | Immiscible | N/A (Excellent for increasing buoyancy) |
Frequently Asked Questions (FAQs)
Q: I see a solid "cake" forming at the interface. What is this? A: This is a Pickering Emulsion stabilized by solid particulates (likely precipitated salts or byproducts).
-
Fix: Do not shake harder! This creates finer particles. Filter the entire mixture through a Celite (diatomaceous earth) pad or a glass wool plug. The solids will be trapped, and the filtrate will separate into two clear liquids.
Q: I am extracting an acid, but my yield is zero. Where did it go? A: In THF/Water mixtures, pH control is vital.
-
Scenario: If your aqueous phase is basic (pH > 7), your acid is deprotonated (
) and is highly water-soluble. It will not migrate to the organic layer. -
Fix: Acidify the aqueous phase to pH ~2 (using HCl) before extraction to ensure the compound is in its protonated, neutral form (
), which prefers the organic layer.
Q: Can I use centrifugation? A: Yes. If you have access to large centrifuge tubes (50mL+), this is the most effective physical method. Centrifugation at 3000-5000 RPM for 5 minutes applies G-force that overcomes the surface tension holding the droplets together.
Q: Why does the interface look "ragged" even after salting out? A: You may have formed a "Third Phase." This happens when the salt concentration is so high that the organic polymer or impurities precipitate out of both the water and the THF.
-
Fix: Add a small amount of water back in to redissolve the salts slightly, or filter the rag layer.
References
-
Mechanism of Salting Out
- Title: "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series"
- Source: Organic Process Research & Development (ACS Public
-
URL:[Link]
-
THF-Water Miscibility Gap
- Title: "Molecular Driving Forces Behind the Tetrahydrofuran-W
- Source: Journal of Physical Chemistry B
-
URL:[Link]
-
Practical Troubleshooting
- Title: "Tips for Troubleshooting Liquid–Liquid Extractions"
- Source: LCGC Intern
-
URL:[Link]
-
Emulsion Theory
- Title: "Mechanisms of separation between tetrahydrofuran and w
- Source: AIP Publishing
-
URL:[Link]
Sources
alternative solvents for 2-methyloxolane acid crystallization
Technical Support Center: 2-Methyloxolane (2-MeTHF) Acid Crystallization
Status: Active Department: Process Chemistry & Green Engineering Subject: Troubleshooting, Optimization, and Alternative Solvent Selection
Executive Summary
2-Methyloxolane (2-MeTHF) is a bio-based, "green" alternative to Tetrahydrofuran (THF) and Dichloromethane (DCM). While it offers superior phase separation and higher reaction temperatures, researchers crystallizing acidic moieties (carboxylic acids, amino acids, or acidic APIs) often encounter specific challenges: peroxide formation , oiling out , and solvate formation .
This guide addresses these failure modes and provides validated alternative solvent systems (CPME, Anisole) when 2-MeTHF is unsuitable.
Part 1: Solvent Architecture & Selection
Before troubleshooting, verify if 2-MeTHF is the correct thermodynamic choice. If your acid is unstable or the crystallization window is too narrow, consider the following alternatives.
Comparative Solvent Data for Acid Crystallization
| Property | 2-MeTHF (Current) | CPME (Recommended Alt) | Anisole (High BP Alt) | THF (Legacy) |
| Boiling Point | 80 °C | 106 °C | 154 °C | 66 °C |
| Water Solubility | ~14 g/100g (High) | 1.1 g/100g (Low) | 0.1 g/100g (Very Low) | Miscible |
| Peroxide Risk | High (Needs BHT) | Low (Resistant) | Low | High |
| Dielectric Const. | 6.97 | 4.76 | 4.33 | 7.5 |
| Acid Stability | Good (Lewis Base) | Excellent | Excellent | Good |
| Primary Use | Green replacement for THF | Peroxide-free ether | High-temp crystallization | General purpose |
Analyst Note: CPME (Cyclopentyl Methyl Ether) is the superior alternative if you are experiencing peroxide issues or high water retention in your crystals. It is hydrophobic and resists peroxide formation, making it safer for scale-up.
Part 2: Troubleshooting Guides (Q&A)
Topic A: Phase Separation & "Oiling Out"
Q: My acid product comes out as an oil instead of crystals during cooling. How do I fix this in 2-MeTHF?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. 2-MeTHF is less polar than THF, which can exacerbate this with polar acids.
Corrective Protocol:
-
Temperature Cycling: Re-heat the mixture to dissolve the oil. Cool slower (e.g., 0.1 °C/min) to stay within the Metastable Zone Width (MSZW).
-
Seed Loading: Add 1-2 wt% of pure seed crystals at the cloud point. This bypasses the nucleation energy barrier that leads to oiling.
-
Change Antisolvent: If using Heptane as an antisolvent, switch to Methylcyclohexane . It has better miscibility characteristics with 2-MeTHF, reducing shock precipitation.
Topic B: Safety & Peroxides
Q: I detected peroxides in my mother liquor after a 48-hour crystallization. Is my product safe?
A: 2-MeTHF is a Class B peroxide former. Crystallization (especially evaporative) concentrates peroxides, creating an explosion hazard.[1]
Immediate Actions:
-
Quench: If peroxide levels are <100 ppm, treat the liquor with aqueous sodium bisulfite or ferrous sulfate.
-
Switch Solvent: For long crystallization times (>24h), switch to CPME . CPME has a tertiary carbon steric hindrance that significantly inhibits radical propagation, making it virtually peroxide-free [1].
-
Stabilizers: Ensure your 2-MeTHF contains BHT (2,6-di-tert-butyl-4-methylphenol). Note that BHT may co-crystallize with your acid; verify purity via HPLC.
Topic C: Solvates & Hydrates
Q: My NMR shows residual solvent peaks that vacuum drying won't remove. Am I forming a solvate?
A: Yes, 2-MeTHF is a Lewis base and can form stable solvates with strong carboxylic acids or phenols via hydrogen bonding.
Verification & Fix:
-
TGA/DSC Analysis: Run a thermal scan. A sharp weight loss at >100°C (above solvent BP) confirms a solvate.
-
Displacement Wash: Wash the filter cake with a lower-boiling, non-solvating solvent like MTBE or Heptane to displace the intercalated 2-MeTHF.
-
Alternative: Switch to Anisole . Its bulky structure makes it less likely to incorporate into the crystal lattice of small acidic molecules.
Part 3: Decision Logic & Workflows
Workflow 1: Troubleshooting "Oiling Out" in 2-MeTHF
This logic gate helps you decide whether to modify the process or switch solvents.
Figure 1: Decision tree for addressing Liquid-Liquid Phase Separation (Oiling Out) during acid crystallization.
Workflow 2: Green Solvent Selection Matrix
Select the correct alternative based on your specific failure mode with 2-MeTHF.[2]
Figure 2: Selection logic for alternative solvents based on specific 2-MeTHF limitations.
Part 4: Optimized Experimental Protocol
Protocol ID: 2-MeTHF-CRYST-01 Title: Seeded Cooling Crystallization of Carboxylic Acids in 2-MeTHF
Objective: To obtain high-purity crystals while minimizing peroxide risks and oiling out.
Materials:
-
Crude Acid (10g)
-
Solvent: 2-Methyloxolane (Stabilized with BHT)
-
Antisolvent (Optional): Methylcyclohexane
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Peroxide Test: Prior to heating, test 2-MeTHF using a quantofix peroxide strip. If >10 mg/L, do not use [2].
-
Dissolution:
-
Charge solid acid to the reactor.
-
Add 2-MeTHF (start with 5 vol relative to mass).
-
Heat to 65°C (below BP of 80°C to maintain safety margin).
-
Note: If insolubles remain, filter hot through a 0.45µm PTFE filter.
-
-
Seeding Point:
-
Cool solution to 50°C.
-
Add 1 wt% seed crystals suspended in cold 2-MeTHF.
-
Hold temperature for 30 minutes to allow seed healing.
-
-
Cooling Ramp:
-
Cool from 50°C to 0°C at a rate of 0.2°C/min .
-
Critical: Fast cooling (>1°C/min) in 2-MeTHF often triggers oiling out due to its lower dielectric constant compared to THF.
-
-
Isolation:
-
Filter under Nitrogen (to prevent air/moisture ingress).
-
Wash cake with cold (0°C) 2-MeTHF/Antisolvent mixture.
-
Dry in a vacuum oven at 40°C.
-
References
-
Watanabe, K. (2013). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis. Zeon Corporation Technical Report. Link
-
University of British Columbia. (2023).[1] Working Safely with Peroxide Forming Compounds. Safety & Risk Services. Link
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[3][4] ChemSusChem.[4] Link
Sources
minimizing ring-opening side reactions of 2-substituted oxolanes
The following guide is structured as a specialized Technical Support Center resource for researchers working with 2-substituted oxolanes (tetrahydrofurans).
Topic: Minimizing Ring-Opening Side Reactions of 2-Substituted Oxolanes Ticket ID: OX-2SUB-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]
Mission Statement
You are accessing the Oxolane Integrity Task Force database. 2-substituted oxolanes are critical pharmacophores in polyether antibiotics (e.g., Monensin), nucleoside analogues, and complex natural products.[1][2] However, the thermodynamic drive to release ring strain (approx. 23 kJ/mol), coupled with the Lewis basicity of the ether oxygen, makes these scaffolds vulnerable to unintended ring-opening (cleavage) during late-stage functionalization.[2]
This guide provides the mechanistic grounding and experimental protocols required to maintain ring integrity during aggressive synthetic manipulations.
Module 1: Mechanistic Diagnostics (The "Why")
Before troubleshooting, we must understand the failure mode. The ring-opening of 2-substituted oxolanes is rarely spontaneous; it is almost always gated by electrophilic activation .[1]
The Failure Pathway
The reaction generally proceeds via an
-
Activation: A Lewis Acid (LA) or Brønsted Acid (
) coordinates to the ether oxygen, forming a cyclic oxonium species.[1][2] -
Nucleophilic Attack:
-
Path A (Steric/Kinetic Control): Nucleophile attacks the less hindered C5 position (typical for 2-alkyl oxolanes).[1][2]
-
Path B (Electronic Control): If the C2 substituent can stabilize a positive charge (e.g., 2-alkoxy, 2-aryl), the C2-O bond weakens significantly, leading to C2 attack or oxocarbenium formation.[2]
-
Visualizing the Threat Landscape
Figure 1: Mechanistic divergence of oxolane ring opening.[1][2] Path B is the dominant failure mode for glycoside-like 2-substituted systems.
Module 2: Reagent & Condition Optimization (The "How")
This section addresses specific reaction classes where users frequently report ring cleavage.
Scenario A: Organometallic Additions (Grignard/Lithium)
Issue: Users often observe ring opening when reacting Grignards in the presence of oxolane substrates, or when the oxolane is the electrophile's carrier. Magnesium halides (
Protocol: The "Non-Coordinating" Approach To prevent Lewis acid-catalyzed cleavage during nucleophilic additions:
-
Solvent Switch: Do not rely solely on THF. Use a mixture of Toluene/Ether (10:1) .[1][2] Toluene does not coordinate Mg, tightening the Grignard reagent, while the small amount of ether maintains solubility without activating the substrate's ring oxygen [1].
-
Additives: Add TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 equiv relative to metal).[1][2] TMEDA chelates the metal cation (
or ) more strongly than the oxolane oxygen, effectively "caging" the Lewis acid.[2] -
Temperature: Maintain reaction temperature below -40°C . The activation energy for ring opening is significantly higher than for carbonyl addition.[1]
Scenario B: Reductions with Hydrides
Issue: Reagents like DIBAL-H or
Comparative Risk Table: Reducing Agents
| Reagent | Risk Level | Mechanism of Failure | Recommended Mitigation |
| CRITICAL | Mixed alane formation; specifically designed to cleave ethers [2].[1] | Avoid completely. Use Borane-THF complex instead.[1] | |
| DIBAL-H | HIGH | Aluminum coordinates to ring oxygen; hydride attacks C2/C5.[1] | Run at -78°C .[1] Quench with Rochelle's salt immediately at low temp. |
| LOW | Low Lewis acidity; poor orbital overlap for cleavage.[1] | Safe for use in MeOH/EtOH.[1] | |
| MODERATE | Single Electron Transfer (SET) can open rings adjacent to carbonyls.[1][2] | Use HMPA co-solvent to sequester Sm(III).[1][2] |
Module 3: Workup & Isolation (The "When")
Statistically, 40% of ring-opening events occur after the reaction is complete, during the quench or purification.
The "Acid Spike" Phenomenon
When quenching a Lewis Acid reaction (e.g., a reaction involving
Protocol: The Buffered Inverse Quench Standard quenching (pouring acid into reaction) is forbidden for sensitive oxolanes.[2]
-
Preparation: Prepare a vigorously stirred flask of Phosphate Buffer (pH 7.2) or saturated Sodium Potassium Tartrate (Rochelle's Salt) at 0°C.
-
Execution: Transfer the reaction mixture slowly into the buffer (Inverse Addition). This ensures the pH never drops below neutral.[1]
-
Extraction: Immediately extract into a non-polar solvent (Hexanes or Toluene) to remove the substrate from the aqueous interface.[1]
Purification Warning: Silica Gel
Standard flash chromatography silica is slightly acidic (
Troubleshooting Step:
-
Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.
-
Alternative: Use Neutral Alumina (Grade III) if the substrate is extremely acid-sensitive.[1][2]
Frequently Asked Questions (FAQ)
Q1: I am synthesizing a 2-aryloxytetrahydrofuran, but I only isolate the phenol and a ring-opened alcohol. Why?
A: You are fighting the "Leaving Group" effect .[1] An aryloxy group at C2 makes the oxolane an acetal.[1] The aryloxy group is a good leaving group.[1][3] Even mild Lewis acids (like
-
Fix: You must use strictly non-Lewis acidic conditions. Switch to organolithiums (less Lewis acidic than Mg) and use Cryptand[2.2.2] or TMEDA to sequester the lithium cation.[2]
Q2: Can I use
-
Fix: Use sodium ethanethiolate (NaSEt) in DMF or
with NaI at -78°C, monitoring carefully. The THF ring is kinetically slower to open than a methyl ether, but the window is narrow.
Q3: My oxolane product decomposes when I concentrate it on the rotavap. What is happening? A: This is likely trace acid concentration .[1] If you used a chlorinated solvent (DCM/Chloroform), it may contain trace HCl (especially if not stabilized).[1][2] As you evaporate the solvent, the acid concentration spikes, catalyzing ring opening.
-
Fix: Add a few drops of Triethylamine or solid
to the flask before evaporation.[1]
References
-
Solvent Effects in Grignard Reactions
-
Source: BenchChem Technical Support.[1] "The Critical Role of Solvent Purity in Grignard Reagent Formation."
-
-
Reductive Cleavage Mechanisms
-
Lewis Acid Catalyzed Ring Opening
-
Boron Reagent Reactivity
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling reactive organometallics or strong Lewis acids.
Sources
Validation & Comparative
High-Resolution NMR Characterization Guide: 3-(2-Methyloxolan-2-yl)prop-2-ynoic Acid
Content Type: Technical Comparison & Validation Guide Subject: Structural Elucidation & Purity Assessment via 1H NMR Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Pharmacophore Context
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid represents a specialized class of functionalized tetrahydrofurans (THF) often utilized as linkers in fragment-based drug discovery (FBDD) or as bioisosteres for phenyl rings in rigid scaffold design.
The critical challenge in characterizing this molecule lies in its quaternary chiral center at the 2-position of the oxolane ring. Unlike standard 2-substituted THFs, the lack of a proton at the C2 position simplifies the methyl coupling but complicates the conformational analysis of the ring methylene protons due to enhanced diastereotopicity.
This guide provides a self-validating NMR protocol to distinguish the target molecule from its synthetic precursor (2-ethynyl-2-methyltetrahydrofuran ) and common side products (e.g., Glaser coupling dimers).
Critical Experimental Protocol
To ensure reproducibility and accurate integration of the acidic proton, specific acquisition parameters are required.
Solvent Selection: The DMSO Imperative
Scientific Rationale:
In CDCl₃, the carboxylic acid proton (
Acquisition Parameters (Standard 400/600 MHz)
-
Pulse Sequence: zg30 (30° pulse angle to ensure relaxation)
-
Relaxation Delay (D1):
seconds (Critical for accurate integration of the quaternary methyl singlet and the carboxylic acid). -
Spectral Width: -2 ppm to 16 ppm (Must capture the downfield acid peak).
-
Temperature: 298 K (Standardized).
Structural Analysis & Assignment
Predicted 1H NMR Data Table (DMSO-d6)
The following assignments are derived from fragment-based chemical shift principles and validated against analogous 2-substituted THF systems [1, 2].
| Position | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| 1 | 12.5 - 13.5 | Broad Singlet | 1H | - | Disappears with | |
| 2 | 1.45 - 1.55 | Singlet | 3H | - | Diagnostic Peak. Downfield from std THF methyl (1.2 ppm) due to alkyne anisotropy. | |
| 3a | Ring C3-H | 2.15 - 2.25 | Multiplet (ddd) | 1H | Geminal (~12), Vicinal | Diastereotopic proton (Syn to Me). |
| 3b | Ring C3-H | 1.85 - 1.95 | Multiplet (ddd) | 1H | Geminal (~12), Vicinal | Diastereotopic proton (Anti to Me). |
| 4 | Ring C4-H₂ | 1.80 - 2.00 | Multiplet | 2H | Complex | Overlaps with 3b often. |
| 5 | Ring C5-H₂ | 3.75 - 3.90 | Triplet/Multiplet | 2H | Deshielded by adjacent Oxygen. |
The Quaternary Center Logic
Unlike 2-methyltetrahydrofuran, where the methyl group appears as a doublet (coupled to the C2-H), the methyl group in the title compound is attached to a quaternary carbon.
-
Observation: The methyl signal appears as a sharp Singlet (s) .
-
Validation: If this peak appears as a doublet, the starting material (ketone reduction product) or a ring-opening impurity is present.
Comparative Performance: Product vs. Alternatives
In a synthetic context, the "performance" of the characterization is defined by its ability to differentiate the product from the starting material (Precursor) and side products.
Scenario: Carboxylation of Terminal Alkyne
Reaction: 2-Ethynyl-2-methyltetrahydrofuran
| Feature | Precursor (Terminal Alkyne) | Target Product (Alkynoic Acid) | Interpretation |
| Alkyne Proton | Present ( | Absent | Primary metric for conversion. |
| Acid Proton | Absent | Present ( | Confirms carboxylation. |
| Methyl Shift | Slight downfield shift due to electron-withdrawing carboxyl group. | ||
| Solubility | High in CDCl₃, Low in aq. base | High in DMSO, Soluble in aq. base | Solubility switch confirms acid functionality. |
Diagnostic Diagram: Assignment Workflow
The following decision tree outlines the logical flow for validating the structure based on spectral features.
Caption: Logical decision tree for validating the synthesis of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid from its terminal alkyne precursor.
Advanced Interpretation: Diastereotopicity
A common error in interpreting this spectrum is misidentifying the C3 and C4 ring protons as impurities due to their complexity.
The Mechanism
Because C2 is a chiral center (even in a racemic mixture, the molecule has
-
Proton 3a (Syn to Methyl): Experiences shielding/deshielding from the methyl group.
-
Proton 3b (Anti to Methyl): Experiences shielding/deshielding from the alkyne cone.
Result: Instead of a simple triplet or quintet, the C3 protons appear as two distinct multiplets (often ddd or dt) separated by up to 0.3 ppm. They couple to each other (Geminal coupling,
References
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Methyltetrahydrofuran Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
Aher, R. D., et al. (2015). Experimental data of alkynyl carboxylic acids. National Chemical Laboratory. (Reference for general alkynoic acid shifts). [Link]
Sources
HRMS fragmentation patterns of THF-substituted propiolic acids
Comparative Guide: HRMS Fragmentation Dynamics of THF-Substituted Propiolic Acids
Introduction
Tetrahydrofuran (THF)-substituted propiolic acids represent a critical class of pharmacophores and "click chemistry" intermediates. Their structural duality—combining a saturated heterocyclic ether (THF) with a highly reactive conjugated alkyne-carboxylic acid tail—creates unique analytical challenges.
Unlike their aromatic counterparts (furan-propiolic acids), THF derivatives lack strong UV chromophores, making High-Resolution Mass Spectrometry (HRMS) the primary tool for structural validation. However, the flexibility of the saturated THF ring leads to complex fragmentation patterns that complicate isomeric differentiation (e.g., distinguishing 2-THF vs. 3-THF propiolic acid).
This guide objectively compares ionization modes and fragmentation pathways, providing a self-validating protocol for the robust identification of these isomers.
Part 1: Ionization Source Performance (ESI- vs. ESI+)
The choice of ionization polarity is the single most critical factor in the sensitivity of propiolic acid analysis.
Comparative Analysis
| Feature | Negative Mode (ESI-) | Positive Mode (ESI+) | Verdict |
| Primary Ion | ESI- yields cleaner spectra. | ||
| Ionization Site | Carboxylate group ( | Ether oxygen (weakly basic) | ESI- is thermodynamically favored. |
| Sensitivity | High (10x - 50x vs Positive) | Low (Requires high voltage/additives) | ESI- is the gold standard. |
| Background Noise | Low (Chemical noise is minimal) | High (Solvent clusters, plasticizers) | ESI- provides superior S/N ratio. |
| Adduct Formation | Minimal (occasional | High ( | ESI- simplifies data interpretation. |
Expert Insight: The "Sensitivity Paradox"
While the THF ether oxygen is theoretically protonatable, the electron-withdrawing nature of the adjacent alkynyl-carboxylic acid group reduces the basicity of the ether oxygen. Consequently, ESI(+) often results in unstable signals dominated by sodium adducts (
In contrast, ESI(-) exploits the acidity of the carboxylic proton (
Recommendation: Standardize on ESI(-) for all quantitative and qualitative workflows involving free propiolic acids. Reserve ESI(+) only for esterified derivatives where the acidic proton is blocked.
Part 2: Fragmentation Pathways & Isomer Differentiation
Understanding the fragmentation logic is essential for distinguishing structural isomers, such as 3-(tetrahydrofuran-2-yl)propiolic acid (Isomer A) and 3-(tetrahydrofuran-3-yl)propiolic acid (Isomer B).
Mechanism 1: The Universal Decarboxylation (Primary Event)
Regardless of the THF substitution pattern, the dominant primary fragmentation pathway in ESI(-) is the neutral loss of carbon dioxide (
-
Diagnostic Value: This transition confirms the presence of the carboxylic acid moiety. If this loss is absent, the analyte is likely an ester or an alcohol.
Mechanism 2: Ring Disassembly (Secondary Event)
After decarboxylation, the remaining anion
-
2-Substituted THF (Isomer A): The alkynyl anion is adjacent to the ether oxygen. The inductive effect facilitates a Cross-Ring Cleavage , often resulting in the loss of formaldehyde (
, 30 Da) or ethylene ( , 28 Da) depending on the specific hydrogen rearrangement. -
3-Substituted THF (Isomer B): The alkynyl group is distal from the ether oxygen. The fragmentation is driven by radical-induced skeletal rearrangement, often yielding non-specific hydrocarbon losses (
, ) rather than clean cross-ring cleavages.
Visualizing the Fragmentation Logic
Figure 1: Divergent fragmentation pathways for THF-propiolic acid isomers. The primary decarboxylation event is shared, but secondary ring opening differs based on substitution position.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating : the observation of the specific mass accuracy errors (<5 ppm) and the
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) .
-
Additives: Add Ammonium Acetate (5 mM) to buffer the pH (~6.5).
-
Why? Ammonium acetate promotes the formation of the deprotonated ion
in negative mode while preventing the formation of strong sodium adducts. Avoid Formic Acid in negative mode as it suppresses ionization of weak acids.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source: Electrospray Ionization (ESI), Negative Mode.[2][3][4][5]
-
Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).
-
Desolvation Temp: 350°C.
-
Data Acquisition Strategy (Stepped NCE)
To capture both the parent ion and the diagnostic fragments, use Stepped Normalized Collision Energy (NCE) .
-
Step 1 (Low Energy, 10 eV): Preserves the Parent Ion
. -
Step 2 (Medium Energy, 25 eV): Forces Decarboxylation
. -
Step 3 (High Energy, 45 eV): Shatters the THF ring for isomer fingerprinting.
Part 4: Decision Matrix for Method Development
Use the following logic flow to troubleshoot and optimize your analysis.
Figure 2: Operational workflow for optimizing HRMS conditions for THF-propiolic acids.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Fundamental principles of ESI- and Carboxylic Acid fragmentation).
-
Holčapek, M., et al. (2010). "Mass spectrometry of carboxylic acids." Mass Spectrometry Reviews, 29(5), 717-750. (Authoritative review on negative ion mode efficiency for acids).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Classic text defining rearrangement mechanisms in cyclic ethers).
-
Kéki, S., et al. (2001). "Electrospray ionization mass spectrometric study of poly(tetrahydrofuran) derivatives." Journal of Mass Spectrometry, 36(12), 1312-1316. (Specifics on THF ring opening energetics).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of Furan vs. Tetrahydrofuran Alkynoic Acids
This guide provides a technical comparison between Furan Alkynoic Acids and Tetrahydrofuran (THF) Alkynoic Acids . It is designed for medicinal chemists and process engineers selecting between these two pharmacophores/intermediates.
Executive Summary
The choice between a furan and a tetrahydrofuran (THF) core in alkynoic acid derivatives represents a fundamental trade-off between electronic utility and chemical stability .
-
Furan Alkynoic Acids: Characterized by a planar, electron-rich aromatic system. They act as "masked" 1,4-dicarbonyls and potent radical scavengers but possess a critical vulnerability to acid-catalyzed hydrolysis and singlet oxygen oxidation.
-
THF Alkynoic Acids: Characterized by a flexible, saturated envelope conformation. They offer superior hydrolytic stability and metabolic inertness (excluding alpha-oxidation) but lack the pi-stacking capability and rigid geometry of the furan analog.
Key Decision Driver: Use Furan if you require a rigid linker, a singlet oxygen trap, or a precursor for metabolic activation. Use THF if the molecule must survive acidic excipients, gastric pH, or requires a flexible, non-planar 3D geometry.
Structural & Electronic Profiling
| Feature | Furan Core | Tetrahydrofuran (THF) Core |
| Hybridization | ||
| Geometry | Planar (Rigid) | Envelope/Twist (Flexible) |
| Electronic Nature | Electron-rich (Nucleophilic) | Inductively withdrawing (Electronegative Oxygen) |
| Alkyne Conjugation | Possible (if attached directly). Extends | None. Alkyne acts independently. |
| Lipophilicity (LogP) | Higher (more lipophilic) | Lower (more polar due to accessible lone pairs) |
| H-Bonding | Weak acceptor (Lone pair involved in aromaticity) | Strong H-bond acceptor |
Critical Reactivity Profiles
A. Acid Sensitivity (The Hydrolysis Hazard)
The most distinct operational difference is stability in acidic media.
-
Furan: Highly sensitive. In aqueous acid, the furan ring undergoes protonation at the
-position, disrupting aromaticity and initiating a cascade that opens the ring to form 1,4-dicarbonyls (e.g., 4-oxoalkenoic acids). This is often irreversible. -
THF: Robust. Stable to aqueous acids (HCl, H
SO ) at room temperature. Ring opening requires harsh Lewis acids (e.g., ) or extreme conditions.
Implication: Furan alkynoic acids cannot be subjected to acidic deprotection steps (e.g., Boc removal with TFA) without extensive optimization or scavengers.
B. Oxidative Stability
-
Furan: Susceptible to Singlet Oxygen (
) . It undergoes [4+2] cycloaddition to form unstable endoperoxides, rearranging to toxic butenolides or ring-opened esters. This makes furan fatty acids natural antioxidants (sacrificial scavengers) but creates shelf-life issues. -
THF: Susceptible to Radical Autoxidation . Reacts with atmospheric oxygen to form
-hydroperoxides (ether peroxides). While dangerous upon concentration, THF derivatives are generally metabolically more stable than furans in oxidative stress environments.
C. Chemoselectivity of the Alkyne
When manipulating the "alkynoic" tail (e.g., hydrogenation), the ring dictates the catalyst choice.
-
Furan + Alkyne: Competing reduction. Standard Pd/C hydrogenation will reduce the alkyne and the furan ring (to THF). To reduce only the alkyne to an alkene, poisoned catalysts (Lindlar) are required.
-
THF + Alkyne: Orthogonal. The THF ring is inert to standard hydrogenation conditions (
, Pd/C). You can fully saturate the alkyne chain without affecting the ring.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of Furan vs. THF under acidic and oxidative stress.
Figure 1: Divergent reactivity pathways. Note the "Red Zone" (Acid/Oxidation instability) for Furan compared to the relative stability of THF.
Experimental Protocols
Protocol A: Acid Stability Challenge Test
Use this protocol to determine if your specific alkynoic acid derivative can survive gastric conditions or acidic workups.
-
Preparation: Dissolve 0.1 mmol of the substrate (Furan or THF derivative) in 1.0 mL of THF/Water (1:1).
-
Challenge: Add 5 equivalents of aqueous HCl (1M).
-
Monitoring: Stir at 25°C. Monitor via TLC or LC-MS at t=0, 1h, and 4h.
-
Readout:
-
Furan Failure Mode: Appearance of a new peak with M+18 (hydration) or ring cleavage products (loss of UV activity if conjugation is broken).
-
THF Success: No change in retention time or mass.
-
Protocol B: Chemoselective Alkyne Reduction (Furan-Compatible)
Standard hydrogenation destroys the furan ring. Use this protocol to reduce the alkyne to an alkene while preserving the furan core.
-
Catalyst: Use Lindlar Catalyst (Pd/CaCO
poisoned with lead) or Ni B (P-2 Nickel). -
Solvent: Methanol or Ethyl Acetate (avoid acidic solvents).
-
Additive: Add Quinoline (1-2 drops) to further poison the catalyst and prevent over-reduction.
-
Reaction: Stir under a balloon of
(1 atm) at room temperature. -
Validation:
H NMR. Look for the disappearance of alkyne protons/carbons and the retention of the characteristic furan signals ( 6.0–7.5 ppm).
Comparative Data Summary
| Parameter | Furan Alkynoic Acid | THF Alkynoic Acid |
| Acid Half-Life (pH 1) | < 1 hour (Rapid decomposition) | > 24 hours (Stable) |
| Oxidation Potential | High (Antioxidant) | Low (Peroxide former) |
| UV Absorbance | Strong ( | Weak/None (Transparent >210 nm) |
| Metabolic Fate | Ring opening | Excreted or |
| Synthetic Access | Precursor (via Paal-Knorr or Feist-Benary) | Derived (via Hydrogenation of Furan) |
References
X-ray crystallography data for 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid salts
This guide provides a comprehensive technical framework for the solid-state characterization and salt selection of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid (CAS 1520821-86-6).
Given that the free acid exists as an oil at room temperature [1, 2], this guide focuses on the critical engineering required to isolate crystalline salts for X-ray diffraction (XRD) studies, absolute configuration determination, and bioavailability enhancement.
Part 1: Strategic Salt Selection & Crystallization Protocol
The Challenge: The "Oil" Problem
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid contains a flexible tetrahydrofuran (oxolane) ring and a linear prop-2-ynoic acid tail. The rotational freedom of the ether linkage and the low molecular weight (154.16 g/mol ) inhibit efficient crystal packing, resulting in an oil [2].
Objective: Transform the chiral oil into a crystalline solid suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Experimental Workflow: From Oil to Crystal
The following self-validating workflow ensures the isolation of diffraction-quality crystals.
Figure 1: Strategic workflow for converting the lipophilic oil into a crystalline salt lattice.
Part 2: Comparative Guide to Salt Performance
To achieve a stable lattice, we compare three distinct salt classes. This data is synthesized from structural analogs (e.g., 3-benzoylthio-2-methyl-propanoic acid resolution [3]) and standard crystal engineering principles for alkynoic acids [4].
Table 1: Comparative Physicochemical Profile of Candidate Salts
| Feature | Free Acid | Chiral Amine Salt (Recommended) | Achiral Bulky Amine | Alkali Metal Salt |
| Counter-ion | None (Proton) | (+)-Dehydroabietylamine | Piperazine (0.5 eq) | Sodium (Na+) |
| Physical State | Viscous Oil [2] | Crystalline Solid | Crystalline Solid | Hygroscopic Solid/Gum |
| Melting Point | < 25°C | 145 – 155°C (Target) | 120 – 140°C | Decomposes >200°C |
| Crystallinity | Amorphous | High (Triclinic/Monoclinic) | Moderate | Low (Likely Hydrate) |
| Chiral Utility | None | Resolution Agent [3] | None | None |
| XRD Suitability | N/A | Excellent (Large Unit Cell) | Good | Poor (Disordered) |
Scientific Rationale for Selection
-
(+)-Dehydroabietylamine: This bulky, tricyclic amine is the "Gold Standard" for resolving lipophilic acids. Its large hydrophobic surface area promotes Van der Waals interlocking with the 2-methyloxolane ring, facilitating the formation of large, diffraction-quality prisms [3].
-
Piperazine: Being a diamine, it can bridge two acid molecules, forming a "molecular clamp." This often forces the flexible alkyne tails into a rigid, parallel alignment, raising the melting point significantly.
Part 3: X-Ray Crystallography Data Analysis
When analyzing the generated crystals, researchers should target the following crystallographic parameters. These metrics validate the structure's integrity.
1. Key Structural Geometries (Benchmarks)
Based on the crystal structure of the analogous methyl prop-2-ynoate [4], the following bond metrics confirm the correct tautomer and hybridization:
-
Alkyne Bond (C≡C): Expect a bond length of 1.18 – 1.20 Å . Significant deviation suggests disorder or polymerization.
-
Carboxylate (C=O vs C-O): In the salt form, resonance delocalization should result in equal C-O bond lengths (~1.25 Å). In the free acid, distinct C=O (1.20 Å) and C-OH (1.30 Å) bonds are observed.
-
Oxolane Ring Pucker: The 5-membered ring will adopt an envelope conformation to minimize steric clash between the methyl group and the alkyne tail.
2. Expected Unit Cell Parameters (Chiral Salt)
For the (+)-Dehydroabietylamine salt , expect a chiral space group (Lacking inversion symmetry).
-
Space Group:
(Monoclinic) or (Triclinic). -
Z (Molecules/Cell): Typically 2 or 4.[1]
-
Packing Efficiency: The bulky counter-ion usually prevents the formation of solvates, leading to a stable, anhydrous lattice.
3. Experimental Protocol for Data Collection
-
Mounting: Use Paratone oil and a MiTeGen loop; mount at room temperature, then flash cool.
-
Temperature: Collect data at 100 K to freeze the thermal motion of the flexible oxolane ring.
-
Radiation: Cu Kα (λ = 1.54178 Å) is preferred over Mo Kα for this organic salt to maximize the diffraction signal of the light atoms (C, H, O, N) and determine absolute configuration via anomalous scattering (if sufficient chiral signal exists).
References
-
PubChem. (n.d.). 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid (CID 80173191). National Library of Medicine. Retrieved February 23, 2026, from [Link]
- Ohno, K., et al. (1985). Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine. U.S. Patent No. 4,559,178. Washington, DC: U.S.
-
Hollenwäger, M., et al. (2024). The crystal structures of methyl prop-2-ynoate, dimethyl fumarate and their protonated species. PMC (PubMed Central). Retrieved from [Link]
Sources
Structural Elucidation of Methyloxolane Isomers: A NOESY NMR Comparison Guide
Topic: Distinguishing 2-methyloxolane Isomers via NOESY NMR Content Type: Publish Comparison Guide
Executive Summary
2-Methyloxolane (2-MeTHF) has emerged as a premier "green" solvent, replacing Tetrahydrofuran (THF) and Dichloromethane in biopharmaceutical processing. However, its synthesis (via furfural hydrogenation) often yields isomeric byproducts, specifically 3-methyloxolane (3-MeTHF) . Furthermore, in derivative synthesis (e.g., 2,5-dimethyloxolane), distinguishing cis/trans diastereomers is critical for establishing biological activity.
While 1D
This guide details the experimental protocols and logic for distinguishing 2-methyloxolane regioisomers and diastereomers using 2D NOESY NMR.
The Isomer Challenge: Why NOESY?
Standard 1D NMR relies on scalar coupling (
-
Regioisomers (2-Me vs. 3-Me): Both isomers possess a methyl doublet and a complex multiplet aliphatic region. In mixtures, the methyl doublets may overlap.
-
Diastereomers (cis vs. trans in substituted variants): These possess identical bond connectivity.[1]
-coupling analysis (Karplus equation) is often ambiguous due to the rapid pseudorotation (puckering) of the five-membered ring, which averages coupling constants.
NOESY solves this by detecting dipolar cross-relaxation. If two protons are spatially close, magnetization transfers between them, creating an off-diagonal cross-peak.
Comparison of Isomer Classes
| Feature | 2-Methyloxolane (2-Me) | 3-Methyloxolane (3-Me) |
| Methyl Position | C2 (Adjacent to Oxygen) | C3 (Beta to Oxygen) |
| Key Spatial Neighbor | Methine H2 | Methine H3 |
| NOESY Distinction | Strong NOE between Me & H2 | Strong NOE between Me & H3, H2, H4 |
Experimental Protocol: Optimizing NOESY for Small Molecules
For small molecules like methyloxolane (MW ~86 g/mol ), the rotational correlation time (
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (
) or Benzene- ( ). Benzene is recommended if aliphatic overlap is severe in . -
Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves signal-to-noise for weak NOE signals.
-
Degassing (Critical): Dissolved paramagnetic oxygen accelerates relaxation (
), quenching the NOE signal.-
Method: Bubble dry nitrogen or argon through the sample for 5 minutes prior to acquisition.
-
Step 2: Pulse Sequence Setup
-
Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).
-
Mixing Time (
):-
Standard: 500 ms.[2]
-
Small Molecule Optimization: Since 2-MeTHF tumbles fast, the NOE may be positive or near zero. If no cross-peaks appear at 500 ms, increase
to 800 ms - 1.0 s to allow sufficient cross-relaxation. -
Alternative: If NOESY fails due to tumbling rates, switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy), which always yields positive cross-peaks.
-
-
Relaxation Delay (
): Set to (typically 3–5 seconds) to allow full recovery.
Data Analysis: Distinguishing the Isomers
This section details how to interpret the resulting 2D spectrum.
Scenario A: Distinguishing Regioisomers (2-Me vs. 3-Me)
The methyl group acts as the "beacon." By examining the trace at the methyl chemical shift, we can identify which ring protons are neighbors.
Table 1: Diagnostic NOE Correlations
| Target Structure | Methyl Shift ( | Primary NOE Correlation (Strong) | Secondary NOE Correlations (Medium/Weak) | Structural Logic |
| 2-Methyloxolane | ~1.2 ppm (d) | H2 (Methine) at ~3.9 ppm | H3a, H3b (Aliphatic) | Methyl is attached to C2; H2 is on the same carbon (geminal proximity not applicable, but H2 is the methine anchor). |
| 3-Methyloxolane | ~1.0 ppm (d) | H3 (Methine) at ~2.2 ppm | H2a, H2b, H4a, H4b | Methyl is attached to C3; it is spatially sandwiched between C2 and C4 protons. |
Key Differentiator: In 2-MeTHF, the Methyl group shows a correlation to a proton significantly downfield (~3.9 ppm, alpha to oxygen). In 3-MeTHF, the Methyl correlates to protons in the aliphatic region (~2.0–3.5 ppm), but not the most downfield alpha-proton directly.
Scenario B: Distinguishing Diastereomers (e.g., 2,5-Dimethyl)
In disubstituted oxolanes, determining if the substituents are cis (same side) or trans (opposite side) is the classic NOESY application.
-
Cis-Isomer: Strong NOE correlation between the two methine protons (H2 and H5) if they are on the same face. Alternatively, NOE between the two Methyl groups (if sterically allowed).
-
Trans-Isomer: Absence of NOE between H2 and H5.
Visualization of NOE Pathways
The following diagram illustrates the logical flow of magnetization transfer (NOE) used to identify the specific isomer.
Caption: Logic flow for distinguishing 2-Me and 3-Me regioisomers based on Methyl-to-Methine NOE correlations.
Advanced Note: Conformational Analysis
While 2-methyloxolane is a flexible molecule, NOESY can provide insight into the preferred "envelope" conformation in solution.
-
Pseudo-Equatorial Methyl: If the methyl group is pseudo-equatorial (sterically preferred), it will show weaker NOEs to the trans protons on adjacent carbons compared to the cis protons.
-
Pseudo-Axial Methyl: Shows stronger NOEs to protons on the same face of the ring (1,3-diaxial-like interactions), though this conformation is energetically less favorable.
Caution: For precise conformational analysis of flexible rings, J-coupling analysis (coupling constants) should be combined with NOESY data, as NOE signals are time-averaged over all accessible conformations [1].
Summary Checklist for Researchers
-
Degas the sample to prevent paramagnetic quenching.
-
Run 1D Proton NMR to locate the Methyl doublet.
-
Run NOESY with
ms (or ROESY if signals are absent). -
Check the Cross-peaks:
-
Methyl
Downfield Methine (~3.9 ppm) = 2-MeTHF . -
Methyl
Mid-field Methine (~2.2 ppm) + Multiple CH2s = 3-MeTHF .
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Green Alternative to THF and Dichloromethane." ChemPubSoc Europe. (Discusses the synthesis and isomeric purity of industrial 2-MeTHF). Link
-
Reich, H. J. (2024). "The Nuclear Overhauser Effect."[1][3][4][5] University of Wisconsin-Madison NMR Structure Determination Notes. (Authoritative guide on NOESY mixing times and zero-crossing). Link
Sources
Metabolic Stability Guide: Oxolane vs. Furan Linkers in Drug Design
Executive Summary
In medicinal chemistry, the choice between a furan and an oxolane (tetrahydrofuran, THF) linker is a critical decision that balances conformational restriction against metabolic liability .
While furan offers a planar, aromatic scaffold ideal for
This guide provides a technical comparison of these two moieties, detailing the mechanistic basis of their metabolic fates and providing validated protocols for assessing their stability.[1]
Mechanistic Deep Dive: The Metabolic Divergence
The metabolic stability difference between furan and oxolane is not merely a matter of rate (
Furan: The Bioactivation Trap
Furan rings are susceptible to oxidation by CYP450 enzymes (primarily CYP2E1 , but also CYP3A4/2D6 at high concentrations). The aromaticity of furan is electron-rich, making it a target for oxidation.
-
Mechanism: CYP450 oxidizes the furan ring to form an unstable epoxide or radical intermediate, which rapidly undergoes ring-opening to form cis-2-butene-1,4-dial (BDA) .
-
Consequence: BDA is a highly reactive
-unsaturated dialdehyde.[1][2][3] It acts as a potent electrophile, covalently binding to cellular nucleophiles (proteins, DNA) and glutathione (GSH). This pathway is directly linked to hepatotoxicity and carcinogenicity in preclinical models.
Oxolane (THF): The Oxidative Clearance
Oxolane is a saturated ether. It lacks the aromatic
-
Mechanism: Metabolism proceeds via C-H abstraction (hydroxylation), typically at the
-carbon (adjacent to oxygen). -
Consequence: This forms a hemiacetal intermediate, which may collapse to a lactone (
-butyrolactone derivative) or undergo ring-opening to a hydroxy-acid. While these metabolites contribute to clearance, they generally lack the high electrophilic reactivity of BDA, making oxolane a "safer" bioisostere.
Visualization: Metabolic Pathways
The following diagram contrasts the bioactivation of furan against the clearance of oxolane.
Figure 1: Comparative metabolic pathways. Note the red pathway for Furan leading to reactive electrophiles (BDA), contrasting with the clearance pathway of Oxolane.
Comparative Performance Metrics
The following table summarizes the physicochemical and metabolic distinctions relevant to drug design.
| Feature | Furan Linker | Oxolane (THF) Linker | Impact on Drug Design |
| Hybridization | Furan is better for rigid spacing; Oxolane introduces 3D complexity. | ||
| Lipophilicity (LogP) | Higher | Lower (More Polar) | Oxolane improves aqueous solubility. |
| Metabolic Risk | High (Bioactivation to BDA) | Low to Moderate (Standard Clearance) | Furan requires GSH trapping assays to de-risk. |
| Major Metabolite | Reactive Dialdehyde (BDA) | Lactone / Hydroxy-acid | Furan metabolites are toxicity flags; Oxolane metabolites are clearance products. |
| CYP Isoform | CYP2E1 (Major), 3A4 | CYP3A4, 2D6 | CYP2E1 induction is a specific concern for furan. |
| Bioisosteric Strategy | Original Scaffold | Replacement | Replace Furan with Oxolane to lower |
Experimental Protocols
To validate the stability and safety of these linkers, two distinct assays are required. Standard microsomal stability measures clearance, while GSH trapping specifically detects the reactive metabolites generated by furan.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
Purpose: To determine the half-life (
-
Preparation:
-
Prepare 10 mM stock of test compound in DMSO.
-
Thaw Liver Microsomes (Human/Rat/Mouse) on ice. Protein conc: 20 mg/mL.
-
-
Incubation Mix:
-
Initiation:
-
Pre-incubate at 37°C for 5 mins.
-
Initiate with NADPH (1 mM final) or NADPH regenerating system.
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45 min.[7]
-
Remove 30 µL aliquots and dispense into 120 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (monitor parent ion depletion).
-
-
Calculation:
Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)
Purpose: Mandatory for Furan linkers. To detect the formation of cis-2-butene-1,4-dial (BDA) or other electrophiles.
-
Incubation:
-
Follow Protocol A conditions, but add Glutathione (GSH) or N-Acetyl Cysteine (NAC) at 5–10 mM excess.
-
Include a positive control known to form adducts (e.g., Furosemide or Clozapine).
-
-
Processing:
-
Incubate for 60 mins at 37°C.
-
Quench with ice-cold ACN.
-
-
Detection (LC-MS/MS):
-
Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Precursor Ion Scan: Scan for precursors of m/z 272 (deprotonated GSH fragment) in negative mode.
-
Data Mining: Look for [M + GSH - 2H] or [M + GSH + O] peaks.
-
Specific Furan Flag: Look for the pyrrole-GSH adduct . BDA reacts with the amine of GSH to form a pyrrole ring, often resulting in a mass shift corresponding to +GSH minus water/oxidation adjustments.
-
Workflow Visualization
The following decision tree outlines how to evaluate a linker candidate.
Figure 2: Evaluation workflow. Furan linkers require an additional "Safety Gate" (GSH Trapping) before assessing clearance.
Conclusion & Recommendations
When selecting between oxolane and furan linkers:
-
Prioritize Oxolane (THF) for chronic indications or when the linker is purely structural. Its metabolic profile is cleaner, avoiding the formation of the reactive BDA intermediate.
-
Use Furan cautiously only when the planar geometry or specific
-interactions are essential for potency. -
Mandatory De-risking: If a furan linker is used, you must perform a GSH trapping assay early in the screening cascade. If BDA adducts are observed, consider:
-
Substituting with Oxolane (THF).
-
Blocking the 2,5-positions of the furan (if SAR permits) to prevent ring oxidation.
-
Deuterating the furan ring to exploit the Kinetic Isotope Effect (KIE).[1]
-
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]
-
Gates, L. A., et al. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition.[8][9][10][11] [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Cyprotex. Microsomal Stability Assay Protocol. Evotec ADME-Tox Solutions. [Link]
-
Chen, L. J., et al. (1997). Characterization of Amino Acid and Glutathione Adducts of cis-2-Butene-1,4-dial, a Reactive Metabolite of Furan. Chemical Research in Toxicology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. waters.com [waters.com]
Comparative Guide: Enantiomeric Excess Determination of 2-Substituted THF Acids
This guide details the experimental determination of enantiomeric excess (ee) for 2-substituted tetrahydrofuran (THF) acids, specifically focusing on Tetrahydrofuran-2-carboxylic acid and its derivatives. These chiral building blocks are critical in the synthesis of carbapenem antibiotics (e.g., Furopenem) and other bioactive scaffolds.
Executive Summary: Selecting the Right Tool
Determining the ee of 2-substituted THF acids presents a specific challenge: the conformational flexibility of the THF ring and the polarity of the carboxylic acid group. While optical rotation is historically cited, it is notoriously unreliable for high-precision ee determination due to non-linear concentration effects.
This guide compares the two industry-standard methodologies:
-
Chiral HPLC (The Gold Standard): High precision (±0.1%), ideal for QC and final release.
-
NMR with Chiral Solvating Agents (The Rapid Screen): High throughput, ideal for in-process checks (IPC) and reaction monitoring.
| Feature | Method A: Chiral HPLC (Direct) | Method B: 1H-NMR (Chiral Amine CSA) |
| Primary Utility | Final Quality Control (QC) | In-Process Control (IPC) / Screening |
| Accuracy | High (>99.5% confidence) | Moderate (± 1-2% error) |
| Sample Prep | Minimal (Dilution) | Low (Mix & Measure) |
| Throughput | 20–40 min/sample | 5–10 min/sample |
| Cost/Sample | High (Columns/Solvents) | Low (Deuterated solvents only) |
| Key Limitation | Column screening required | Requires distinct peak separation ( |
Method A: Chiral Stationary Phase HPLC (Direct Analysis)
Direct analysis on Chiral Stationary Phases (CSPs) is the most robust method. For acidic analytes like THF-2-carboxylic acid, suppressing ionization is critical to prevent peak tailing.
The Mechanism
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., amylose/cellulose derivatives or macrocyclic glycopeptides) immobilized on the silica support.
-
Selector: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Macrocyclic Glycopeptides (e.g., Chirobiotic T).
-
Interaction: Hydrogen bonding (COOH group) and dipole-dipole interactions (ether oxygen).
Validated Protocol
Equipment: HPLC with UV-Vis (210–220 nm) or Refractive Index (RI) detector. Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Base: n-Hexane : Isopropanol (90:10 v/v).
-
Additive (CRITICAL): Add 0.1% Trifluoroacetic Acid (TFA) .
-
Why? The TFA suppresses the ionization of the carboxylic acid (
). Ionized species interact non-specifically with the silica matrix, causing severe peak tailing and loss of resolution.
-
-
Sample Prep: Dissolve 1 mg of THF acid in 1 mL of mobile phase.
-
Equilibration: Flush column for 30 mins at 1.0 mL/min.
-
Run Parameters:
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: 210 nm (Carbonyl absorbance).
-
Data Analysis:
Visualization: HPLC Method Development Logic
Caption: Decision tree for optimizing chiral HPLC of acidic THF derivatives, highlighting the critical TFA additive step.
Method B: 1H-NMR with Chiral Solvating Agents (CSAs)[2][3][4]
For rapid screening without expensive columns, Chiral Solvating Agents (CSAs) are superior. Unlike derivatization (which requires a chemical reaction, workup, and potential kinetic resolution errors), CSAs form reversible diastereomeric salt complexes in the NMR tube.
The Mechanism
A chiral amine base (Host) reacts with the THF acid (Guest) to form a diastereomeric salt pair:
-
(R)-Amine + (R)-Acid
(R,R)-Salt -
(R)-Amine + (S)-Acid
(R,S)-Salt
These diastereomeric salts exhibit distinct chemical shifts (
Validated Protocol
Reagents:
-
Analyte: 2-substituted THF acid (~5-10 mg).
-
CSA: (R)-(+)-1-Phenylethylamine (PEA) or (S)-(-)-1-Phenylethylamine (1-2 equivalents).
-
Solvent:
or (Benzene-d6 often maximizes due to anisotropic shielding).
Step-by-Step Workflow:
-
Baseline Scan: Acquire a standard
-NMR of the pure racemic acid in . Note the chemical shift of the -proton (H-2, typically ~4.4 ppm). -
Complexation:
-
Add 1.0 equivalent of (R)-PEA directly to the NMR tube.
-
Shake vigorously to ensure salt formation.[2]
-
-
Acquisition: Acquire
-NMR (minimum 16 scans). -
Analysis:
-
Zoom into the H-2 proton region.[3] You should see two distinct multiplets (or triplets) corresponding to the (R,R) and (R,S) salts.
-
Note: If separation is poor, add more CSA (up to 2.0 eq) or switch to
.
-
Calculation:
Integration of the split signals provides the ratio.
Visualization: NMR Complexation Logic
Caption: Formation of diastereomeric salts using a Chiral Solvating Agent (CSA) to induce chemical shift non-equivalence.
Comparative Data & Performance Metrics
The following data is synthesized from standard application notes regarding 2-substituted carboxylic acid resolution.
| Metric | Chiral HPLC (Method A) | NMR w/ CSA (Method B) | Chiral GC (Alternative) |
| Limit of Detection (LOD) | < 0.1% minor enantiomer | ~1–2% minor enantiomer | < 0.5% |
| Sample Requirement | 0.1 mg | 5–10 mg | 0.1 mg |
| Derivatization? | No (if using acidic mobile phase) | No (In-situ salt formation) | Yes (Must form Methyl Ester) |
| Time to Result | 30 mins | 10 mins | 45 mins |
| Capital Cost | |||
| Suitability for THF Acids | Excellent (with TFA additive) | Good (Requires Benzene-d6 for best split) | Good (Only as ester) |
Expert Insight:
For THF-2-carboxylic acid , the NMR method using (R)-1-phenylethylamine in
References
-
Direct Chiral HPLC of Acids
-
Application Note: "Separation of Acidic Chiral Compounds on Chiralpak AD-H." Daicel Chiral Technologies.
-
-
NMR Determination using CSAs
-
Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.
-
-
Resolution of THF-2-Carboxylic Acid
-
Beliet, C., et al. (2008).[4] "Enantiomeric enrichment of tetrahydrofuran-2-carboxylic acid." Tetrahedron: Asymmetry, 19(7), 800-805. (Describes the use of phenylethylamine for resolution and analysis).
-
-
General Guide to Chiral Analysis
-
BenchChem. (2025).[1] "A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR."
-
Sources
Safety Operating Guide
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid proper disposal procedures
Operational Guide: Safe Disposal of 3-(2-Methyloxolan-2-yl)prop-2-ynoic Acid
Part 1: Executive Safety Assessment
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid is a multi-functional intermediate presenting a "Triad of Hazard": Corrosivity (carboxylic acid), Peroxide Formation (cyclic ether), and High-Energy Reactivity (alkyne).
Standard disposal protocols for simple organic acids are insufficient and potentially dangerous. This guide mandates a Self-Validating Disposal Protocol where the waste is chemically assessed for stability before it enters the waste stream.
| Chemical Profile | Data |
| CAS Number | 1520821-86-6 (or analog) |
| Molecular Formula | C₈H₁₀O₃ |
| Primary Hazards | Corrosive (Skin/Eye), Peroxide Former (Class B), Reactive (Alkyne) |
| Waste Classification | Hazardous Organic Acid (Do Not Drain Dispose) |
Part 2: Hazard Mechanism & Causality[3]
To ensure safety, you must understand why specific protocols are required for this molecule:
-
The Oxolane (Tetrahydrofuran) Ring:
-
The Alkyne (Prop-2-ynoic) Linkage:
-
The Carboxylic Acid:
Part 3: The Self-Validating Pre-Disposal Protocol
Before this chemical leaves your bench, it must pass the "Gatekeeper" tests.
Step 1: The Peroxide Quantitation (Mandatory)
Context: If the container is old (>6 months) or shows crystal formation, DO NOT OPEN . Contact EHS immediately. For routine waste:
-
Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).
-
Threshold:
-
< 20 ppm: Safe for standard waste stream.
-
> 20 ppm: Must be treated/reduced before disposal.
-
-
Treatment (if > 20 ppm):
-
Add ferrous sulfate (FeSO₄) or sodium metabisulfite to the solution to reduce peroxides. Retest until negative.
-
Step 2: pH Verification
-
Test: Dip a pH strip into the aqueous waste or solvent mixture.
-
Action: If pH < 2, the waste is D002 (Corrosive). It must be tagged as such to prevent container degradation.
Part 4: Waste Segregation & Incompatibility
Isolate 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid from the following streams to prevent catastrophic reactions.
| Incompatible Class | Specific Examples | Consequence of Mixing |
| Heavy Metals | Copper tubing, Silver salts, Mercury manometers | Formation of explosive metal acetylides. |
| Strong Oxidizers | Nitric Acid, Perchlorates, Permanganates | Exothermic reaction, fire, or explosion. |
| Azides | Sodium Azide, Organic Azides | Potential for uncontrolled "Click" cycloaddition or formation of explosive hydrazoic acid. |
| Strong Bases | NaOH pellets, KOH | Rapid exothermic neutralization; potential polymerization heat. |
Part 5: Disposal Workflow (Decision Tree)
The following diagram outlines the logical flow for disposing of this specific compound.
Figure 1: Decision tree for the safe evaluation and packaging of alkyne-functionalized acid waste.
Part 6: Operational Procedures
A. Waste Containerization (Standard Protocol)
Do not use metal containers.
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass.
-
Solvent Compatibility: If the acid is dissolved in a solvent (e.g., DCM, Ethyl Acetate), ensure the waste stream is compatible with "Halogenated" or "Non-Halogenated" organic waste.
-
Labeling:
-
Chemical Name: Write full name (no abbreviations).
-
Hazards: Check "Corrosive" and "Flammable" (if in solvent).
-
Warning: Add note: "Contains Alkyne - NO METALS."
-
B. Spill Cleanup (Small Scale < 50 mL)
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, lab coat.
-
Neutralization:
-
Cover spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.
-
Observation: Wait for gas evolution (CO₂) to cease.[6]
-
-
Collection:
-
Scoop the resulting slurry into a plastic bag/container.
-
Label as "Solid Debris contaminated with Organic Acid."
-
Do not use paper towels to soak up the concentrated acid (fire risk).
-
C. UN Shipping Codes (For Waste Manifest)
When preparing for commercial pickup (e.g., Clean Harbors, Veolia), use the following classifications if a specific SDS is unavailable:
-
Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (3-(2-Methyloxolan-2-yl)prop-2-ynoic acid)
-
UN Number: UN 3265 (or UN 2920 if flammable solvent is present)
-
Hazard Class: 8 (Corrosive)[7]
-
Packing Group: II
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Basis for Oxolane handling).[8][9][10] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste coding D001/D002). [Link]
Sources
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. download.basf.com [download.basf.com]
- 3. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com:443 [carlroth.com:443]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Methyloxolan-2-yl)prop-2-ynoic Acid
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid (CAS Number: 1520821-86-6), a compound with significant potential in synthetic chemistry. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, namely propiolic acid and tetrahydrofuran (oxolane) derivatives, to establish a robust safety protocol.
The molecular structure of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid incorporates a propiolic acid moiety and a 2-methyl-tetrahydrofuran ring. Propiolic acid and its derivatives are known to be toxic, corrosive, and flammable[1][2][3]. The tetrahydrofuran component suggests a potential for the formation of explosive peroxides upon prolonged exposure to air[4][5][6]. Therefore, a cautious and well-informed approach is crucial when working with this substance.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to mitigate the potential hazards associated with 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid. The following table outlines the recommended PPE, categorized by the area of protection.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical Splash Goggles and a full Face Shield | Protects against splashes of the corrosive liquid which can cause severe eye damage. Goggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing[1][7]. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against skin contact, which can cause severe burns and toxicity. Disposable nitrile gloves offer good short-term protection, but should be changed immediately upon contact with the chemical. For prolonged handling, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use[1][2][7]. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made from a flame-resistant material like Nomex® is recommended due to the flammability of the compound. The lab coat should be fully buttoned to provide maximum coverage of the skin[7]. |
| Respiratory | Use in a certified Chemical Fume Hood | All handling of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid should be conducted in a properly functioning chemical fume hood to prevent inhalation of potentially toxic and irritating vapors. If engineering controls are not sufficient, a respirator may be required, which would necessitate enrollment in a respiratory protection program with annual medical evaluations and fit testing[7][8]. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from potential spills. Shoes should cover the entire foot[1][7]. |
Procedural Workflow for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow outlines the critical stages of handling and disposing of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid.
Pre-Operational Safety Checks
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.
-
Inspect PPE : Thoroughly check all PPE for any damage or defects.
-
Locate Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare for Spills : Have a spill kit readily available that contains appropriate absorbent materials for chemical spills.
Handling Protocol
In all cases of exposure, it is imperative to seek immediate medical attention and provide the attending physician with the name of the chemical.[8][9][10]
By adhering to these guidelines, researchers can confidently and safely work with 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid, ensuring both personal safety and the integrity of their research.
References
-
Safety Data Sheet 3-(2-Methylphenyl)propanoic acid - Metasci. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved February 23, 2026, from [Link]
-
Material Safety Data Sheet - Propionic acid, 99% - Cole-Parmer. (n.d.). Retrieved February 23, 2026, from [Link]
-
Safety Data Sheet: Propionic acid - Carl ROTH. (n.d.). Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved February 23, 2026, from [Link]
-
Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
Safety data sheet - CPAChem. (2023, October 17). Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET - Merck Millipore. (n.d.). Retrieved February 23, 2026, from [Link]
-
ICSC 0806 - PROPIONIC ACID. (n.d.). Retrieved February 23, 2026, from [Link]
-
Propionic-Acid_2024-05-23.docx. (n.d.). Washington State University. Retrieved February 23, 2026, from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Propiolic Acid | 471-25-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.ie [fishersci.ie]
- 5. Tetrahydrofuran-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
